Absence of Scientific Literature on 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea Precludes Mechanistic Analysis
A comprehensive search of chemical databases and the scientific literature has revealed no published data on the biological activity or mechanism of action for the compound 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphen...
Author: BenchChem Technical Support Team. Date: April 2026
A comprehensive search of chemical databases and the scientific literature has revealed no published data on the biological activity or mechanism of action for the compound 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea.
The compound is listed in chemical databases such as PubChem, which provides basic structural information and predicted properties, but notes the absence of any associated literature or patent data.[1] While the general class of substituted ureas is known to encompass a wide range of biologically active molecules, including antimicrobial, anticonvulsant, and kinase inhibitors, the specific activity of this particular molecule remains uncharacterized.[2][3][4]
Without any foundational research to establish a biological target or a phenotypic effect, it is not possible to construct a technical guide on its mechanism of action. The development of such a guide requires, at a minimum, initial findings that suggest a specific biological effect (e.g., inhibition of a particular enzyme, activation of a specific receptor, or a general cellular outcome like apoptosis or differentiation). From such starting points, a logical series of experiments can be proposed to elucidate the molecular pathway of the compound's effects.
For a novel compound, the scientific process would typically involve:
High-Throughput Screening: Testing the compound against a large panel of biological targets (e.g., enzymes, receptors) to identify potential interactions.
Phenotypic Screening: Observing the effect of the compound on various cell lines to identify any interesting cellular outcomes (e.g., cytotoxicity in cancer cells, reduction in inflammatory markers).
Target Validation: Once a preliminary "hit" is identified, further experiments are conducted to confirm the interaction and its relevance to the observed phenotype.
Mechanism of Action Studies: A detailed investigation into the specific molecular interactions, signaling pathways, and downstream effects of the compound.
As none of this foundational information is available for 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea, any discussion of its mechanism of action would be purely speculative. Researchers or organizations with proprietary data on this compound would need to use that internal information as the basis for any mechanistic investigation.
Therefore, this guide cannot be completed as requested due to the lack of any scientific data on the specified topic. Should information on the biological activity of this compound become available, a detailed technical guide on its mechanism of action could then be developed.
Technical Whitepaper: Structural, Synthetic, and Analytical Profiling of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea
Executive Summary 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea is a highly specialized, di-substituted urea derivative. Featuring a basic pyrrolidine ring coupled with a hydrogen-bonding urea motif, this scaffo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea is a highly specialized, di-substituted urea derivative. Featuring a basic pyrrolidine ring coupled with a hydrogen-bonding urea motif, this scaffold is highly relevant in medicinal chemistry—frequently serving as a privileged pharmacophore for targeting kinase hinge regions, soluble epoxide hydrolases (sEH), and G-protein coupled receptors (GPCRs). This whitepaper provides a comprehensive, field-proven guide to its physicochemical properties, rational synthesis, and analytical validation.
Structural Identity & Physicochemical Profiling
Understanding the physicochemical parameters is critical for predicting the compound's behavior in biological systems and optimizing synthetic handling. The structural parameters[1] align well with Lipinski's Rule of Five, suggesting favorable oral bioavailability and membrane permeability.
The basic pyrrolidine nitrogen (predicted pKa ~ 8.5–9.0) ensures that the molecule is predominantly ionized at physiological pH, enhancing aqueous solubility and providing a cationic center for target engagement.
Rational Synthetic Methodology
The synthesis of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea requires a highly controlled, step-wise approach to prevent side reactions such as over-alkylation or premature urea dimerization. The protocol below relies on a robust reductive amination followed by isocyanate coupling.
Step 1: Reductive Amination
To selectively install the isopropyl group on the pyrrolidine ring without affecting the primary amine, we utilize 3-(Boc-amino)pyrrolidine. The secondary amine is reacted with acetone in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃). As established by[2], NaBH(OAc)₃ is the reagent of choice here because it is mild enough to selectively reduce the transient iminium ion without reducing the ketone directly.
Protocol: Dissolve 1.0 eq of 3-(Boc-amino)pyrrolidine and 1.5 eq of acetone in 1,2-dichloroethane (DCE). Add 1.5 eq of NaBH(OAc)₃ and a catalytic amount of acetic acid. Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), and concentrate to yield 1-isopropyl-3-(Boc-amino)pyrrolidine.
Step 2: Boc Deprotection
Protocol: Dissolve the intermediate in a 1:4 mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours. Concentrate under reduced pressure and neutralize with basic resin or 1N NaOH to yield the free base, 1-isopropyl-3-aminopyrrolidine.
Step 3: Urea Formation
The final step leverages the high electrophilicity of p-methoxyphenyl isocyanate to form the urea linkage.
Protocol: Dissolve 1-isopropyl-3-aminopyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF). Dropwise, add p-methoxyphenyl isocyanate (1.05 eq) at 0 °C. The low temperature is critical to control the exothermic reaction and prevent isocyanate dimerization. Warm to room temperature and stir for 12 hours. The product can be purified via flash chromatography (DCM:MeOH gradient).
Synthetic workflow for 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea.
Analytical Characterization Standards
To ensure scientific integrity and self-validate the synthetic output, the following analytical signatures must be confirmed:
Liquid Chromatography-Mass Spectrometry (LC-MS):
Utilize Electrospray Ionization in positive mode (ESI+). The spectrum must exhibit a dominant[M+H]+ pseudo-molecular ion peak at m/z 278.18. A secondary [M+Na]+ adduct is expected to appear at m/z 300.16[3].
Proton Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, DMSO-d₆):
Aromatic Region: Look for an AA'BB' system around δ 6.80–7.30 ppm (4H), characteristic of the para-substituted methoxyphenyl ring.
Urea Protons: Two distinct singlets or broad doublets between δ 6.00 and 8.50 ppm, confirming the formation of the di-substituted urea linkage.
Aliphatic Region: A sharp singlet at δ 3.70 ppm (3H) corresponds to the methoxy group. The isopropyl methine proton should appear as a septet around δ 2.50–2.80 ppm, with the corresponding methyl doublets at δ 1.00 ppm (6H).
Fourier-Transform Infrared Spectroscopy (FTIR):
Confirm the presence of the urea I band (C=O stretch) at ~1650 cm⁻¹ and the N-H stretch at ~3300 cm⁻¹.
Pharmacological Context & Target Engagement
The 1,3-disubstituted urea is a privileged pharmacophore. In the context of target engagement, the urea motif acts as a potent bidentate hydrogen-bond donor, frequently interacting with the backbone carbonyls of kinase hinge regions or the catalytic aspartate/water network in soluble epoxide hydrolases.
The addition of the 1-isopropyl-3-pyrrolidinyl moiety provides a critical basic center. At physiological pH, this protonated tertiary amine serves as a cationic anchor, capable of forming salt bridges or cation-π interactions with acidic residues (e.g., Asp or Glu) deep within a receptor's binding pocket.
Pharmacophore model illustrating key target binding interactions.
References
Title: 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea — Chemical Substance Information
Source: NextSDS Database
URL: [Link]
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
Source: PubMed (The Journal of Organic Chemistry, 1996)
URL: [Link]
Synthesis pathways and yield for 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea
An In-Depth Technical Guide to the Synthesis Pathways and Yield Optimization for 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea Executive Summary & Compound Profile Urea derivatives represent a privileged structu...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Synthesis Pathways and Yield Optimization for 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea
Executive Summary & Compound Profile
Urea derivatives represent a privileged structural motif in modern medicinal chemistry, frequently deployed as soluble epoxide hydrolase (sEH) inhibitors, kinase inhibitors, and G-protein coupled receptor (GPCR) modulators[1]. The compound 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea integrates a flexible, basic pyrrolidine moiety with a rigid, hydrogen-bonding urea core and an electron-donating p-methoxyphenyl group.
Synthesizing this unsymmetrical N,N'-disubstituted urea requires precise methodologies to ensure high atom economy, chemoselectivity, and scalable yields[2]. This whitepaper delineates the mechanistic logic, optimized experimental protocols, and quantitative yield analyses required to synthesize this target efficiently.
Mechanistic Pathways for Urea Synthesis
The construction of unsymmetrical ureas fundamentally relies on the nucleophilic addition of an amine to an electrophilic carbonyl species[3]. For this specific target, two primary synthetic pathways are viable:
Pathway A: Direct Isocyanate Coupling (The Gold Standard)
The most direct and highest-yielding route involves the reaction of 1-isopropylpyrrolidin-3-amine with 4-methoxyphenyl isocyanate. Isocyanates are highly electrophilic at the central carbon atom. The primary amine of the pyrrolidine derivative acts as a strong nucleophile, attacking the isocyanate to form a zwitterionic intermediate, which rapidly undergoes proton transfer to yield the stable urea[4].
Pathway B: Carbodiimide-Mediated Coupling (Phosgene-Free Alternative)
When the specific isocyanate is unstable, highly toxic, or commercially unavailable, a stepwise assembly using 1,1'-carbonyldiimidazole (CDI) or diphenyl carbonate (DPC) is employed[2]. Here, p-anisidine is pre-activated with CDI to form an intermediate acylimidazole, which subsequently undergoes aminolysis upon the addition of 1-isopropylpyrrolidin-3-amine. While safer and devoid of isocyanate hazards, this route typically exhibits lower yields due to the competitive hydrolysis of the intermediate[1].
Caption: Divergent synthetic pathways for 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea.
The following protocols are designed as self-validating systems. Causality is embedded in the choice of reagents: for instance, the use of N,N-Diisopropylethylamine (DIPEA) over Triethylamine (TEA) in Pathway A prevents competitive nucleophilic attack on the isocyanate due to DIPEA's significant steric bulk.
Salt Neutralization: Suspend 10.0 mmol of (S)-1-Isopropylpyrrolidin-3-amine dihydrochloride in 50 mL of anhydrous DCM under an inert argon atmosphere. Add 25.0 mmol of DIPEA dropwise at 0 °C.
Causality: The dihydrochloride salt is highly stable for long-term storage[5], but the free base must be liberated in situ. The 0.5 eq excess of DIPEA ensures complete neutralization without acting as a competing nucleophile.
Electrophile Addition: Dissolve 10.5 mmol of 4-methoxyphenyl isocyanate in 10 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes at 0 °C.
Causality: Dropwise addition at low temperatures suppresses the formation of symmetric urea byproducts (e.g., 1,3-bis(4-methoxyphenyl)urea) driven by trace moisture or thermal degradation[4].
Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 4 hours. Monitor completion via LC-MS.
Quenching and Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Eluent: DCM/MeOH 95:5 with 0.1% NH₄OH) to afford the pure target compound.
Caption: Step-by-step mechanistic workflow for the isocyanate coupling reaction.
Protocol B: CDI-Mediated Coupling
Reagents:
p-Anisidine (1.0 eq)
1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
1-Isopropylpyrrolidin-3-amine (1.2 eq)
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
Acylimidazole Formation: Dissolve 10.0 mmol of p-anisidine in 40 mL of anhydrous THF. Add 12.0 mmol of CDI portion-wise at room temperature. Stir for 2 hours until the intermediate 1-(4-methoxyphenylcarbamoyl)imidazole is fully formed.
Aminolysis: Add 12.0 mmol of 1-isopropylpyrrolidin-3-amine directly to the reaction mixture.
Thermal Activation: Heat the mixture to 60 °C for 12 hours.
Causality: Unlike highly reactive isocyanates, the acylimidazole intermediate is relatively stable. Thermal energy is required to drive the aminolysis and displace the imidazole leaving group[2].
Workup: Evaporate the THF, dissolve the residue in Ethyl Acetate, and wash extensively with water to remove the imidazole byproduct.
Quantitative Data: Yield Analysis & Optimization
The efficiency of urea formation is highly dependent on solvent polarity, base selection, and temperature control. Table 1 summarizes the optimization data for Pathway A, demonstrating how varying parameters impact the final isolated yield.
Table 1: Optimization of Reaction Conditions for Isocyanate Coupling (Pathway A)
Entry
Solvent
Base (Equivalents)
Temp (°C)
Time (h)
Isolated Yield (%)
Purity (HPLC)
1
DCM
TEA (2.5)
0 → 25
4
78%
96.5%
2
DCM
DIPEA (2.5)
0 → 25
4
92%
>99.0%
3
THF
DIPEA (2.5)
0 → 25
6
85%
98.2%
4
MeCN
K₂CO₃ (3.0)
25
8
65%
92.0%
5
DMF
DIPEA (2.5)
25
4
70%
94.5%
Data Interpretation: Dichloromethane (DCM) combined with DIPEA (Entry 2) provides the optimal environment for this reaction. The non-nucleophilic nature of DIPEA prevents side reactions, while the aprotic, moderately polar nature of DCM stabilizes the zwitterionic transition state without strongly solvating the nucleophile, leading to a superior 92% yield.
References
Urea derivative synthesis by amination, rearrangement or substitution
Source: organic-chemistry.org
URL:[Link]
A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water
Source: rsc.org
URL:[Link]
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH
Source: nih.gov
URL:[Link]
Cytotoxicity and Safety Profile of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea: A Preclinical Evaluation Framework
Abstract: The compound 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea (CAS: 19996-76-0)[1] represents a unique chemical entity characterized by a 1,3-disubstituted urea core, flanked by a lipophilic p-methoxyphen...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract:
The compound 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea (CAS: 19996-76-0)[1] represents a unique chemical entity characterized by a 1,3-disubstituted urea core, flanked by a lipophilic p-methoxyphenyl group and a basic isopropyl-pyrrolidinyl moiety. While its specific therapeutic indications may vary (often explored in the context of kinase inhibition or soluble epoxide hydrolase targeting), its structural motifs present distinct toxicological liabilities. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic protocol listing. Here, we dissect the causality behind experimental choices, providing a self-validating, highly rigorous framework for evaluating the cytotoxicity, genotoxicity, and cardiovascular safety of this compound.
Structural Alerts & Predictive Toxicology
Before initiating in vitro testing, a robust safety assessment must begin with in silico and structural analyses. The molecular architecture of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea contains two primary structural alerts that dictate our experimental design:
The p-Methoxyphenyl Moiety (Metabolic Liability): Electron-rich aromatic rings with methoxy substituents are classic substrates for Cytochrome P450 (CYP450)-mediated O-demethylation. This Phase I metabolic process can yield reactive phenol or quinone imine intermediates. These electrophilic species can covalently bind to hepatic proteins or deplete intracellular glutathione (GSH), leading to intrinsic hepatotoxicity.
The Basic Pyrrolidine Nitrogen (Cardiovascular Liability): The tertiary amine within the pyrrolidine ring, coupled with the isopropyl group, will be protonated at physiological pH (7.4). This creates a positively charged pharmacophore situated at a specific distance from the lipophilic aromatic ring—a textbook structural requirement for binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel.
Caption: Mechanistic pathways highlighting the metabolic and electrophysiological liabilities of the compound.
In Vitro Cytotoxicity Profiling: The ATP-Depletion Paradigm
Causality in Assay Selection
When screening compounds with potential redox-active metabolites (like the p-methoxyphenyl group), traditional tetrazolium-based assays (MTT, MTS) are fundamentally flawed. Reactive intermediates can directly reduce tetrazolium salts independently of cellular respiration, yielding false-negative toxicity data.
To ensure a self-validating system, we mandate the use of the [2]. This assay quantifies intracellular Adenosine Triphosphate (ATP), the universal indicator of metabolically active cells. Because it relies on a luciferase-catalyzed reaction rather than redox potential, it is immune to the chemical confounders introduced by urea derivatives[2][3].
Step-by-Step Methodology (HepG2 and HEK293 Models)
HepG2 cells are utilized to capture hepatotoxic metabolites, while HEK293 serves as a baseline for general cytotoxicity.
Cell Seeding: Seed HepG2 and HEK293 cells at a density of 10,000 cells/well in a white, opaque-walled 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Dissolve 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea in LC-MS grade DMSO to a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM. Self-Validation Check: Ensure final DMSO concentration does not exceed 0.5% v/v.
Exposure: Treat the cells with the compound for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Staurosporine 1 µM).
Lysis and Detection: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL)[2][4].
Orbital Shaking: Mix contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis[4].
Incubation & Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode microplate reader[3][4]. Calculate the IC₅₀ using non-linear regression analysis.
Genotoxicity: The OECD 471 Ames Test
Causality in Assay Selection
To determine if the compound or its metabolites induce point mutations or frameshifts, we employ the Bacterial Reverse Mutation Test as per [5][6]. Because the parent compound is unlikely to be directly genotoxic, the inclusion of an exogenous mammalian metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver) is non-negotiable[7][8]. The S9 mix will generate the electrophilic O-demethylated metabolites necessary to accurately assess risk.
Step-by-Step Methodology (Pre-incubation Method)
The pre-incubation method is selected over plate incorporation as it increases sensitivity for short-lived reactive metabolites[5].
Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA) overnight[5][8].
Pre-incubation: In sterile test tubes, combine 0.1 mL of the bacterial tester strain, 0.1 mL of the test compound (at 5 concentrations up to 5000 µ g/plate ), and 0.5 mL of either S9 mix or phosphate buffer (for non-activated controls)[7].
Incubation: Incubate the mixture at 37°C for 20 minutes with gentle shaking[5].
Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the tubes, mix rapidly, and pour onto minimal glucose agar plates[5][6].
Scoring: Incubate plates at 37°C for 48–72 hours. Count revertant colonies. A positive result is defined as a dose-dependent, reproducible increase in revertant colonies (≥2-fold over vehicle control for TA98/TA100)[6].
Cardiovascular Safety: ICH S7B hERG Assessment
Causality in Assay Selection
In compliance with the [9][10], we must evaluate the potential for delayed ventricular repolarization (QT interval prolongation)[9]. As established in Section 1, the basic pyrrolidine nitrogen is a high-risk motif for hERG (Kv11.1) channel blockade. We utilize automated patch-clamp electrophysiology, which provides direct, high-fidelity measurement of ion channel currents, unlike indirect rubidium efflux assays.
Step-by-Step Methodology
Cell Line: Utilize CHO or HEK293 cells stably expressing the human KCNH2 (hERG) gene.
Electrophysiological Setup: Employ a whole-cell patch-clamp configuration. Maintain cells at a holding potential of -80 mV.
Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
Perfusion: Perfuse the test compound at escalating concentrations (0.1, 1, 3, 10, 30 µM). Monitor the peak tail current amplitude until steady-state block is achieved.
Validation: Use E-4031 (a known hERG inhibitor) as a positive control to validate assay sensitivity. Calculate the IC₅₀ for hERG inhibition. An IC₅₀ < 10 µM is a significant red flag for proarrhythmic potential[11].
Quantitative Data Summary & Go/No-Go Thresholds
The following table outlines the expected safety margins and critical thresholds required to advance 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea into in vivo studies.
Assay / Parameter
Target System
Go/No-Go Threshold
Rationale / Causality
Cytotoxicity (HepG2)
Hepatocytes (Metabolic)
IC₅₀ > 50 µM
Ensures reactive quinone formation does not cause acute cell death.
Cytotoxicity (HEK293)
Renal / General
IC₅₀ > 100 µM
Establishes a baseline therapeutic window for systemic exposure.
Ames Test (OECD 471)
Bacterial DNA
Negative (with S9)
Confirms O-demethylated metabolites do not induce point mutations.
hERG Blockade (ICH S7B)
Cardiac K+ Channels
IC₅₀ > 30 µM
Provides a >30-fold safety margin over expected free plasma Cmax.
Microsomal Stability
Human Liver Microsomes
T½ > 45 minutes
Ensures the p-methoxyphenyl group is not rapidly cleared by CYP2D6/3A4.
High-Throughput Screening Workflow
To systematically evaluate this compound, the following decision-tree workflow must be strictly adhered to. Failure at any diamond node requires structural optimization (e.g., substituting the p-methoxy group with a bioisosteric trifluoromethoxy group to block metabolism, or reducing the basicity of the pyrrolidine ring to mitigate hERG binding).
Caption: Decision-tree workflow for the preclinical safety evaluation of the test compound.
References
NextSDS Chemical Substance Database. "1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea (CAS 19996-76-0)." NextSDS. Available at: [Link]
Organisation for Economic Co-operation and Development (OECD). "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]
European Medicines Agency (EMA) / ICH. "ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline." EMA. Available at: [Link]
Application Note & Protocol: Solubilization of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea for Cell-Based Assays
Abstract This document provides a comprehensive, field-proven guide for the solubilization and preparation of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea for use in cell culture applications. As a substituted...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive, field-proven guide for the solubilization and preparation of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea for use in cell culture applications. As a substituted urea compound, its physicochemical properties necessitate a carefully controlled dissolution process to ensure bioavailability, maintain assay integrity, and achieve reproducible results. This guide moves beyond a simple set of instructions to explain the scientific rationale behind each step, empowering researchers to adapt the protocol to their specific experimental needs. We present a detailed methodology for creating high-concentration stock solutions in Dimethyl Sulfoxide (DMSO) and subsequent dilution into aqueous cell culture media, including critical quality control measures and troubleshooting strategies.
Introduction: The Challenge of Compound Preparation
1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea is a small molecule whose utility in biological research is entirely dependent on its effective delivery to the cellular environment. Like many urea derivatives investigated in drug discovery, it possesses limited aqueous solubility.[1] Improper dissolution can lead to a host of experimental artifacts, including compound precipitation, inaccurate final concentrations, and misleading biological data.[2]
The primary objective of this protocol is to establish a robust and reproducible method for preparing this compound in a soluble, stable, and biologically active form for in vitro studies. This involves a two-stage process: first, creating a high-concentration primary stock solution in a suitable organic solvent, and second, carefully diluting this stock into the final aqueous cell culture medium to create the working solution. Adherence to these guidelines is crucial for ensuring the validity and reproducibility of experimental outcomes.
Compound Profile & Physicochemical Properties
A thorough understanding of the compound's properties is fundamental to designing an effective solubilization strategy.
The predicted XlogP value of 1.9 suggests a moderate degree of lipophilicity, indicating that the compound will be sparingly soluble in aqueous solutions but should readily dissolve in an appropriate organic solvent.[3]
Core Principles of Solubilization for Cell Culture
Solvent Selection: Why DMSO?
Dimethyl Sulfoxide (DMSO) is the solvent of choice for the initial stock solution due to its exceptional ability to dissolve a wide array of both polar and nonpolar small molecules.[2] For substituted ureas, which can be challenging to dissolve in aqueous buffers, DMSO is a standard and effective choice.
The Stock Solution to Working Solution Workflow
The standard procedure involves creating a highly concentrated stock solution (e.g., 10-50 mM) in 100% DMSO.[5][6] This stock is then serially diluted to create working solutions for cell treatment. This approach offers several advantages:
Minimizes Solvent Exposure: It allows for the addition of a very small volume of the DMSO stock to a large volume of cell culture medium, keeping the final DMSO concentration at a non-toxic level.[2]
Accuracy and Precision: Preparing a concentrated stock makes subsequent dilutions more accurate than weighing out minuscule amounts of powder for each experiment.[5]
Stability and Storage: Compounds are often more stable when stored at high concentrations in an anhydrous solvent like DMSO at low temperatures (-20°C or -80°C).[2][7]
Managing Cytotoxicity: The 0.5% DMSO Rule
While an excellent solvent, DMSO can be toxic to cells at higher concentrations.[2][8] It is a critical and widely accepted standard to ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v), and for sensitive cell lines, a concentration below 0.1% is often preferred.[6][7][9] Therefore, all experimental plans must include a vehicle control—cells treated with the same final concentration of DMSO as the compound-treated cells—to differentiate the effects of the compound from any effects of the solvent itself.[2][6]
Sterile, amber or opaque microcentrifuge tubes (1.5 mL)
Sterile, positive-displacement pipette and sterile tips
Analytical balance
Vortex mixer
Water bath sonicator (optional, but recommended)
Sterile 0.22 µm syringe filter (PVDF or other DMSO-compatible membrane)
Sterile syringe
Complete cell culture medium, pre-warmed to 37°C
Sterile conical tubes (15 mL or 50 mL)
Protocol 1: Preparation of a 50 mM Primary Stock Solution
This protocol describes the preparation of 1 mL of a 50 mM stock solution. Adjust volumes as necessary.
Equilibrate Compound: Allow the vial of the solid compound to reach room temperature before opening to prevent condensation of atmospheric moisture.
Weigh Compound: On an analytical balance, carefully weigh out 13.87 mg of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea (MW = 277.36 g/mol ).
Transfer to Tube: Transfer the weighed powder into a sterile, amber 1.5 mL microcentrifuge tube.
Add DMSO: Add 1.0 mL of anhydrous DMSO to the tube.
Dissolution: Tightly cap the tube and vortex vigorously for at least 60 seconds.[6]
Aid Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes.[2] Gentle warming in a 37°C water bath can also be used, but should be done cautiously as heat can degrade some compounds.[2] Visually inspect the solution against a light source to ensure no solid particulates remain.
Sterile Filtration: To ensure sterility, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile, amber tube.[9][10] Since DMSO is bactericidal, this step primarily removes any particulates or fungal spores.[9]
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][7]
Store Properly: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (6 months or more).[7][9]
Caption: Workflow for preparing a sterile, high-concentration stock solution.
Protocol 2: Preparation of a 10 µM Working Solution
This protocol describes the preparation of a 10 µM final concentration in cell culture medium from the 50 mM stock.
Pre-warm Medium: Ensure the complete cell culture medium is pre-warmed to 37°C in a water bath.
Calculate Dilution: Determine the volume of stock solution needed. To prepare 10 mL of a 10 µM working solution from a 50 mM stock, you will need 2 µL of the stock solution.
Perform Intermediate Dilution (Recommended): Direct dilution of a small volume (2 µL) into a large volume (10 mL) can cause localized high concentrations and lead to precipitation. A stepwise dilution is highly recommended to prevent this.[7]
Step 3a (Intermediate): Add 2 µL of the 50 mM stock to 998 µL of pre-warmed medium in a microcentrifuge tube. This creates a 1 mL solution of 100 µM (a 1:500 dilution). Vortex gently.
Step 3b (Final): Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium in a sterile conical tube. This creates the final 10 mL of 10 µM working solution (a 1:10 dilution).
Mix Thoroughly: After the final dilution, cap the tube and invert it gently 5-10 times to ensure a homogenous solution. Avoid vigorous vortexing which can cause foaming and protein denaturation in the medium.
Immediate Use: Use the freshly prepared working solution immediately for treating cells. Do not store aqueous working solutions, as the compound's stability is likely reduced, and the risk of contamination is high.
Caption: Recommended stepwise dilution protocol to prevent precipitation.
Troubleshooting & Optimization
Problem
Potential Cause(s)
Recommended Solution(s)
Precipitation upon dilution into media
The compound is "crashing out" of solution due to the rapid change in solvent polarity from DMSO to aqueous medium.
- Perform a stepwise serial dilution as described in Protocol 2.[7]- Ensure the cell culture medium is pre-warmed to 37°C before adding the compound.- Add the DMSO stock to the medium dropwise while gently swirling the tube.
Inconsistent or non-reproducible results
- Undetected micro-precipitation leading to variable effective concentrations.- Degradation of the compound in stock or working solutions.
- Visually inspect the working solution for any cloudiness before adding to cells.- Always use freshly prepared working solutions.- Ensure stock solutions are properly aliquoted and stored to avoid freeze-thaw cycles.[2][9]
High cytotoxicity in vehicle control
The final concentration of DMSO is too high for the specific cell line being used.
- Recalculate dilutions to ensure the final DMSO concentration is <0.5%, and preferably <0.1%.[6][9]- Prepare a more concentrated primary stock solution (if solubility allows) to reduce the volume added to the medium.- Run a solvent toxicity curve to determine the maximum tolerated DMSO concentration for your cells.[6]
1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea - Chemical Substance Information. NextSDS. [Link]
Counteracting effects of urea and betaine in mammalian cells in culture. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]
Dissolving Urea Demo - "Doing More With less". YouTube. [Link]
Polymorph-Specific Solubility Prediction using Constant Chemical Potential Molecular Dynamics. ChemRxiv. [Link]
A method for stabilizing cell culture systems using an amphiphilic graft copolymer as cell culture reagent.
Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science. [Link]
Application Note: HPLC Method Development and Validation for the Quantification of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea
Executive Summary The quantification of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) requires robust, self-validating analytical methods. This application note details the systematic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quantification of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) requires robust, self-validating analytical methods. This application note details the systematic development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea . By analyzing the molecule's physicochemical properties—specifically its basic tertiary amine and hydrophobic chromophore—this guide establishes a mechanistic rationale for column selection, mobile phase optimization, and system suitability, ensuring compliance with ICH Q2(R2) validation guidelines[1].
To develop a method that is not merely functional but scientifically sound, we must first deconstruct the analyte. 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea presents three distinct structural features that dictate its chromatographic behavior:
The Basic Tertiary Amine (Pyrrolidine Ring): The isopropyl-pyrrolidinyl moiety contains a basic nitrogen with a pKa of approximately 9.0. In standard RPLC conditions, this amine is positively charged. Conventional silica-based stationary phases contain residual, unreacted silanol groups (Si-OH). At mid-to-high pH, these silanols ionize into anionic silanoxides (Si-O⁻), creating strong secondary ion-exchange interactions with the protonated amine. This "silanol effect" is the primary cause of severe peak tailing, unpredictable retention times, and loss of resolution for basic compounds[2].
The Urea Linkage: This polar core is capable of hydrogen bonding, requiring a carefully balanced hydro-organic mobile phase to ensure proper partitioning into the stationary phase without phase collapse.
The p-Methoxyphenyl Group: This hydrophobic aromatic ring drives retention on a C18 stationary phase. Furthermore, the conjugated
π
-system acts as a strong chromophore, enabling highly sensitive Ultraviolet-Visible (UV-Vis) detection, typically optimal around 240–250 nm[3].
Causality in Method Design
To mitigate the silanol effect, trial-and-error is insufficient. We apply a dual-pronged chemical strategy:
Stationary Phase: We select a high-purity, extensively end-capped C18 column (e.g., Type B silica). End-capping utilizes small silanes (like trimethylsilane) to sterically block residual silanols[2].
Mobile Phase Modifier: We incorporate 0.1% Trifluoroacetic acid (TFA) into the mobile phase. TFA serves two critical functions: it lowers the pH below 3.0, forcing residual silanols into their neutral, unionized state (Si-OH), and it acts as a hydrophobic ion-pairing agent for the basic amine, effectively masking its positive charge and ensuring a sharp, symmetrical peak[2].
Logical mapping of physicochemical properties to HPLC method parameters.
Optimized Chromatographic Conditions
Based on the rationale above, the following gradient method was established to ensure sharp peak shape, adequate retention, and column cleaning between injections.
Parameter
Specification
Rationale
Column
Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)
Type B silica, end-capped to minimize silanol interactions[2].
Mobile Phase A
0.1% TFA in HPLC-Grade Water
Lowers pH < 3.0; protonates silanols; ion-pairs with amine.
Mobile Phase B
0.1% TFA in HPLC-Grade Acetonitrile
Aprotic organic modifier; lower viscosity than methanol[4].
Flow Rate
1.0 mL/min
Standard for 4.6 mm ID columns; ensures optimal van Deemter efficiency[5].
Gradient elution sharpens the peak and flushes late-eluting hydrophobic impurities[5].
Injection Volume
10 µL
Prevents column overloading while maintaining sensitivity.
Column Temp.
30°C
Stabilizes retention times and reduces mobile phase viscosity.
Detection
UV at 245 nm
Corresponds to the
λmax
of the p-methoxyphenyl urea chromophore[3].
Step-by-Step Experimental Protocol
A robust method must be a self-validating system . This means the protocol inherently checks its own reliability before generating reportable data.
Step 4.1: Preparation of Solutions
Mobile Phase Preparation:
Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water (Mobile Phase A). Mix thoroughly.
Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile (Mobile Phase B). Mix thoroughly.
Critical Step: Degas both solutions via ultrasonication for 10 minutes or use in-line vacuum degassing to prevent micro-bubble formation in the pump heads.
Diluent Preparation: Mix Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio. Note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch phenomena (e.g., peak splitting or fronting).
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of methanol (to ensure complete solubilization of the hydrophobic regions), then make up to volume with the Diluent.
Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and make up to volume with the Diluent.
Step 4.2: System Suitability Testing (SST)
Before analyzing unknown samples, the system must prove it is "fit for purpose"[1].
Inject the Diluent (Blank) to ensure a stable baseline and absence of ghost peaks.
Inject the Working Standard Solution (50 µg/mL) in five consecutive replicates.
Evaluate the chromatograms against the following self-validating criteria:
SST Parameter
Acceptance Criteria
Implication if Failed
Retention Time (
tR
)
~ 6.5 ± 0.2 min
Pump leak, incorrect mobile phase prep, or column degradation.
Tailing Factor (
Tf
)
≤
1.5
Silanol interactions are not fully suppressed; check TFA concentration.
Theoretical Plates (
N
)
≥
5000
Column voiding or loss of stationary phase efficiency.
% RSD of Peak Area
≤
2.0% (n=5)
Autosampler precision issues or incomplete sample integration.
Method Validation Framework (ICH Q2(R2))
Once method development is complete, it must be formally validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[1]. The workflow below outlines the mandatory validation cascade.
ICH Q2(R2) analytical method validation workflow and acceptance criteria.
Validation Execution Steps:
Specificity: Inject a blank diluent and a placebo matrix (if applicable). Verify that no peaks elute at the retention time of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea. Peak purity can be orthogonally verified using a Photodiode Array (PDA) detector to ensure the UV spectrum remains uniform across the peak[1].
Linearity: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal working concentration (12.5 µg/mL to 75 µg/mL). Plot Peak Area vs. Concentration. The correlation coefficient (
R2
) must be
≥
0.999, and the y-intercept should be
≤
2% of the 100% response[1].
Accuracy (Recovery): Spike known amounts of the API into the sample matrix at three concentration levels (50%, 100%, 150%) in triplicate. Calculate the percentage recovery. Acceptable range is 98.0% – 102.0%[1].
Precision (Repeatability): Prepare six independent sample preparations at the 100% concentration level (50 µg/mL). Analyze and calculate the % Relative Standard Deviation (RSD) of the assay results. The % RSD must be
≤
2.0%[1].
References
European Medicines Agency (EMA) / ICH. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from:[Link]
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from:[Link]
Application Note: High-Resolution LC-MS/MS Metabolite Profiling of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea
Target Audience: Pharmacokineticists, Analytical Chemists, and Preclinical Drug Development Scientists Technique: Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Tandem Mass Spectrometry (UHPLC-HR...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Pharmacokineticists, Analytical Chemists, and Preclinical Drug Development Scientists
Technique: Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS)
Scientific Rationale & Structural Analysis
In early-stage drug discovery, comprehensive metabolite identification (MetID) is critical for identifying metabolic soft spots, predicting pharmacokinetic liability, and detecting potentially reactive intermediates. The compound 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea (CAS: 19996-76-0) represents a versatile urea-based pharmacophore. Structurally, it consists of three distinct domains susceptible to biotransformation:
The p-methoxyphenyl ring: Highly susceptible to Cytochrome P450 (CYP450)-mediated O-demethylation.
The central urea linker: Generally metabolically stable, though susceptible to rare hydrolysis.
The N-isopropyl pyrrolidine ring: Prone to N-dealkylation (loss of the isopropyl group) and aliphatic hydroxylation.
To accurately profile these biotransformations, High-Resolution Mass Spectrometry (HRMS) is strictly required. Unlike nominal mass instruments (e.g., triple quadrupoles), HRMS platforms such as Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap systems provide sub-5 ppm mass accuracy[1]. This exact mass capability is the only reliable way to distinguish isobaric metabolic shifts—for example, differentiating a hydroxylation (+15.9949 Da) from a di-oxidation/dehydrogenation event, or filtering out endogenous matrix background using Mass Defect Filtering (MDF)[2].
A robust MetID protocol must be a self-validating system. We achieve this by coupling an in vitro human liver microsome (HLM) assay with Data-Dependent Acquisition (DDA) HRMS.
Why HLMs with Alamethicin? HLMs contain both Phase I (CYP450) and Phase II (UGT) enzymes. However, UGT enzymes reside within the lumen of the microsomal vesicles. We use alamethicin, a pore-forming peptide, to permeabilize the vesicular membrane, allowing the bulky UDP-glucuronic acid (UDPGA) cofactor to access the UGT active sites.
Why a NADPH Regenerating System? Direct addition of NADPH is suboptimal because it rapidly degrades at 37°C. A regenerating system (NADP+, glucose-6-phosphate, and G6PDH) ensures a continuous, zero-order supply of reducing equivalents, preventing artificial reaction plateauing.
Why Data-Dependent Acquisition (DDA)? DDA allows the mass spectrometer to continuously scan the full MS1 range and automatically trigger MS/MS fragmentation on the most abundant precursor ions. This self-validating approach ensures that every predicted metabolite mass is immediately corroborated by its structural fragmentation pattern in a single injection[3].
Step-by-Step Protocol: In Vitro Incubation & LC-MS/MS Analysis
Reagent Preparation
Test Compound Stock: Prepare a 10 mM stock of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea in LC-MS grade DMSO.
Microsomal Master Mix: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a master mix in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ (a critical cofactor for both CYP and UGT activity).
Alamethicin Activation: Add alamethicin (50 µg/mg microsomal protein) to the master mix and incubate on ice for 15 minutes to allow complete membrane permeabilization.
Phase I & II Co-Incubation Workflow
Equilibration: Aliquot the microsomal master mix into 1.5 mL Eppendorf tubes. Add the test compound to achieve a final concentration of 10 µM (ensure final DMSO concentration is <0.1% to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) and the Phase II cofactor UDPGA (final concentration: 2 mM).
Incubation: Incubate the mixture at 37°C in a shaking water bath (150 rpm) for 60 minutes.
Quenching: Terminate the reaction by adding 3 volumes of ice-cold acetonitrile (ACN) containing an internal standard (e.g., reserpine). Causality Note: Ice-cold ACN instantly denatures the enzymes, stopping metabolism while simultaneously precipitating proteins.
Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the clear supernatant to an LC vial for analysis.
Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.
Biphasic Gradient: A shallow initial gradient (5-20% B over 4 mins) is used to retain and separate polar Phase II glucuronides, followed by a steeper gradient (20-95% B over 6 mins) to elute the lipophilic parent and Phase I metabolites[4].
MS Parameters (Positive ESI):
Resolution: 70,000 (MS1) / 17,500 (MS2).
Mass Range: m/z 100–800.
DDA Settings: Top 5 most intense ions selected for HCD fragmentation (Normalized Collision Energy: 25, 35, 45 eV)[5].
Quantitative Data Presentation
Using exact mass measurements and mass defect filtering, the following primary metabolites were identified. The exact mass shift dictates the biochemical transformation.
Metabolite ID
Biochemical Transformation
Elemental Formula
Theoretical [M+H]⁺
Observed [M+H]⁺
Mass Shift (Da)
Mass Error (ppm)
Parent
N/A
C₁₅H₂₄N₃O₂⁺
278.1869
278.1872
0.0000
+1.1
M1
O-Demethylation
C₁₄H₂₂N₃O₂⁺
264.1712
264.1709
-14.0157
-1.1
M2
N-Dealkylation
C₁₂H₁₈N₃O₂⁺
236.1399
236.1403
-42.0470
+1.7
M3
Aliphatic Hydroxylation
C₁₅H₂₄N₃O₃⁺
294.1818
294.1815
+15.9949
-1.0
M4
O-Demethylation + Glucuronidation
C₂₀H₃₀N₃O₈⁺
440.2033
440.2038
+162.0164
+1.1
Note: The mass shift for M4 (+162.0164 Da) represents the net addition of glucuronic acid (+176.0321 Da) to the O-demethylated metabolite M1 (-14.0157 Da).
Mechanistic Pathway Visualization
The biotransformation cascade of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea is driven by specific enzymatic families. The diagram below maps the logical progression from Phase I functionalization to Phase II conjugation.
Fig 1. Predicted Phase I and II metabolic pathways of the urea derivative.
References
Drug metabolite profiling and identification by high-resolution mass spectrometry. Zhu, M., Zhang, H., & Humphreys, W. G. (2011). Journal of Biological Chemistry, 286(29), 25419-25425.
URL:[Link]
High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Xie, C., Chen, X., Zhong, D., & Yu, K. (2013). LCGC North America, 31(9).
URL:[Link]
METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (LC/MS). Gouveia, A. S., et al. (2019). protocols.io.
URL:[Link]
Application Notes and Protocols for the Preparation of DMSO Stock Solutions of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea
Introduction: The Critical Role of Stock Solution Integrity in Drug Discovery In the landscape of drug discovery and development, the reliability and reproducibility of experimental data are paramount. The starting point...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Stock Solution Integrity in Drug Discovery
In the landscape of drug discovery and development, the reliability and reproducibility of experimental data are paramount. The starting point for many in vitro and in vivo assays is the solubilization of a test compound into a stock solution, most commonly using dimethyl sulfoxide (DMSO). The integrity of this stock solution—its concentration, purity, and stability—directly impacts the validity of subsequent experimental results. This guide provides a detailed protocol and best practices for the preparation, storage, and quality control of DMSO stock solutions of the research compound 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea.
This document is intended for researchers, scientists, and drug development professionals. While providing a robust framework, it is crucial to recognize that each compound possesses unique physicochemical properties. Therefore, the principles and protocols outlined herein should be adapted as necessary, based on empirical observation and any compound-specific information available.
Solvent: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO), ≥99.9% purity. The use of a fresh, unopened bottle is highly recommended to minimize water content, as DMSO is highly hygroscopic.[4]
Vials: Sterile, amber glass vials or polypropylene cryotubes with secure screw caps. Amber vials are recommended to protect light-sensitive compounds.
Equipment:
Calibrated analytical balance (accurate to at least 0.1 mg).
Vortex mixer.
Sonicator (water bath).
Calibrated positive displacement or air displacement pipettes with sterile, nuclease-free tips.
Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate chemical-resistant gloves (nitrile gloves are a common choice, but consult your institution's safety guidelines).
PART 2: Protocol for Preparation of a 10 mM DMSO Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays. Calculations should be adjusted based on the desired final concentration.
Step 1: Pre-Preparation and Weighing
Equilibration: Allow the vial containing the compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.
Tare the Vial: On a calibrated analytical balance, place a sterile, empty vial and tare the balance.
Weigh the Compound: Carefully weigh the desired amount of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea into the tared vial. For example, to prepare 1 mL of a 10 mM stock solution:
Calculation:
Volume (L) x Concentration (mol/L) = Moles
0.001 L x 0.010 mol/L = 0.00001 moles
Moles x Molecular Weight ( g/mol ) = Mass (g)
0.00001 moles x 277.36 g/mol = 0.0027736 g or 2.77 mg
Step 2: Dissolution
Add DMSO: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the weighed compound. For the example above, add 1.0 mL of DMSO.
Initial Mixing: Securely cap the vial and vortex at room temperature for 1-2 minutes.
Visual Inspection: Visually inspect the solution for any undissolved particulates. The solution should be clear and free of any visible solids.
Aiding Dissolution (If Necessary): If the compound does not fully dissolve with vortexing, the following steps can be taken sequentially:
Sonication: Place the vial in a room temperature water bath sonicator for 5-10 minute intervals. Visually inspect after each interval.
Gentle Warming: If sonication is insufficient, the vial can be gently warmed in a 37°C water bath for short periods.[5] Caution: Prolonged exposure to heat can degrade some compounds. This step should be used with caution and only if necessary.
Step 3: Aliquoting and Storage
Aliquoting: Once the compound is fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled amber vials or cryotubes. This is a critical step to avoid repeated freeze-thaw cycles, which can lead to compound degradation and the introduction of moisture.[4][6]
Labeling: Each aliquot should be clearly labeled with:
Compound Name/ID
Concentration (e.g., 10 mM)
Solvent (DMSO)
Date of Preparation
Your Initials
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[4] The lower temperature is generally preferred for enhanced stability over extended periods. Protect from light.
PART 3: Quality Control and Best Practices
A well-prepared stock solution is only as good as its quality control.
Solubility Assessment
Since specific solubility data for 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea in DMSO is not widely published, a small-scale solubility test is recommended before preparing a large batch of stock solution. This can be done using a kinetic solubility assay approach.[7]
Workflow for a Preliminary Solubility Assessment:
Caption: A workflow for determining the approximate solubility of a compound in DMSO.
Stability Considerations
The long-term stability of compounds in DMSO is influenced by several factors:
Water Content: DMSO's hygroscopic nature means it readily absorbs water from the air. Water can lead to the hydrolysis of susceptible compounds. Always use anhydrous DMSO and minimize the exposure of stock solutions to the atmosphere.[4]
Freeze-Thaw Cycles: Repeated changes in temperature can cause compound degradation. Aliquoting is the most effective way to mitigate this.[6][8]
Storage Temperature: While -20°C is common, -80°C is often recommended for preserving compound integrity over many months to years.[4] Studies have shown significant compound loss when stored at room temperature over extended periods.[9]
For critical applications or long-term studies, a formal stability assessment is recommended. This involves analyzing the concentration and purity of the stock solution via methods like HPLC-MS at various time points (e.g., 0, 1, 3, 6, and 12 months) under different storage conditions.[4]
PART 4: Preparation of Working Solutions
The DMSO stock solution is a concentrate that must be diluted to a final, lower concentration in an aqueous buffer or cell culture medium for most biological assays.
Key Principles:
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5% , to avoid solvent-induced artifacts or cytotoxicity.[5] Always include a vehicle control (the same final concentration of DMSO in the assay medium without the compound) in your experiments.
Precipitation Risk: Compounds that are highly soluble in DMSO may precipitate when diluted into an aqueous solution. To minimize this:
Perform serial dilutions in 100% DMSO first to get closer to the final desired concentration.[5]
When making the final dilution into the aqueous buffer, add the DMSO stock solution to the buffer while vortexing or mixing to ensure rapid dispersion.
Do not add the aqueous buffer directly to the concentrated DMSO stock.
Workflow for Preparing Working Solutions:
Caption: A generalized workflow for diluting DMSO stock solutions into aqueous buffers.
Conclusion
The careful and methodical preparation of DMSO stock solutions is a fundamental, yet often overlooked, aspect of ensuring high-quality, reproducible scientific data. For 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea, adherence to the principles of using high-purity anhydrous reagents, accurate measurements, and proper storage conditions is essential. By integrating the protocols and best practices outlined in these application notes, researchers can establish a foundation of confidence in their experimental results, from initial screening to lead optimization.
References
NextSDS. 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea — Chemical Substance Information. [Link]
PubMed. Dimethyl sulfoxide (DMSO) is a stabilizing co-solvent for G-quadruplex DNA. [Link]
National Center for Biotechnology Information. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. [Link]
Google Patents. US4296104A - Therapeutic dimethyl sulfoxide composition and methods of use.
National Center for Biotechnology Information. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
Formulating 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea for oral administration
Application Note: Formulation Development and Pharmacokinetic Optimization of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea for Oral Administration Executive Summary 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyph...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Formulation Development and Pharmacokinetic Optimization of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea for Oral Administration
Executive Summary
1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea is a structurally complex small molecule. It is characterized by a basic tertiary amine within a pyrrolidine ring, a hydrogen-bonding urea linkage, and a lipophilic p-methoxyphenyl moiety. These structural features typically result in a Biopharmaceutics Classification System (BCS) Class II or IV profile, exhibiting dissolution-rate-limited absorption and highly pH-dependent aqueous solubility.
This Application Note details a comprehensive, self-validating workflow to formulate this compound for oral administration. By combining high-throughput salt screening with a Self-Microemulsifying Drug Delivery System (SMEDDS), this protocol ensures maximal gastric dissolution while actively preventing intestinal precipitation, thereby optimizing the drug's oral bioavailability.
Physicochemical Profiling & Mechanistic Rationale
To design an effective oral formulation, we must first deconstruct the molecule’s physicochemical properties and understand the causality behind its behavior in vivo:
The Pyrrolidine Moiety: The 1-isopropyl-3-pyrrolidinyl group contains a basic tertiary amine. Pyrrolidine derivatives typically exhibit a pKa in the range of 9.0–10.0[1]. This basic center provides an excellent chemical handle for salt formation, which can significantly enhance thermodynamic solubility in the acidic gastric environment[2].
The Urea and p-Methoxyphenyl Groups: The urea linkage acts as a strong hydrogen bond donor and acceptor, often leading to high crystal lattice energy (resulting in high melting points and poor aqueous solubility). The p-methoxyphenyl group drives the molecule's lipophilicity (estimated LogP ~3.0–3.5).
The Formulation Challenge: While forming a salt (e.g., hydrochloride or mesylate) will improve gastric solubility, the drug is highly susceptible to precipitation upon entering the neutral pH of the duodenum, where the basic amine becomes unionized[3].
The Solution: To mitigate intestinal precipitation, the selected salt form is incorporated into a SMEDDS. Upon dilution in gastrointestinal fluids, SMEDDS spontaneously form transparent microemulsions with a droplet size of <50 nm[4]. This lipid-based system maintains the drug in a solubilized state, leverages intestinal lipolysis for mixed-micelle formation, and promotes lymphatic transport, thereby bypassing hepatic first-pass metabolism[5][6].
Experimental Protocols (Self-Validating Systems)
Protocol 1: High-Throughput Salt Screening and Selection
Objective: Identify a salt form that maximizes aqueous solubility while maintaining solid-state stability and low hygroscopicity[7].
Preparation: Dispense 10 mg of the API free base into 96-well glass plates.
Acid Addition: Add 1.05 molar equivalents of pharmaceutically acceptable acids (e.g., Hydrochloric, Methanesulfonic, Citric, and Tartaric acid) dissolved in a screening solvent (e.g., THF/Water 9:1 v/v).
Crystallization: Subject the plates to temperature cycling (40°C to 5°C at 0.1°C/min) for 48 hours, followed by solvent evaporation under a gentle nitrogen stream.
Validation (Self-Correction): Analyze the resulting solids via High-Throughput Powder X-Ray Diffraction (HT-PXRD). Causality check: If an amorphous halo is observed rather than distinct diffraction peaks, the crystal lattice failed to form; repeat the crystallization using anti-solvent addition (e.g., heptane) to force nucleation.
Selection: Evaluate crystalline hits for thermodynamic solubility (pH 1.2 and pH 6.8) and hygroscopicity via Dynamic Vapor Sorption (DVS). Note: For this specific compound, the mesylate salt is selected due to its optimal balance of high gastric solubility and low moisture uptake.
Protocol 2: Preparation of the Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: Formulate the selected mesylate salt into an isotropic lipid mixture that spontaneously emulsifies in aqueous media[4].
Excipient Selection: Based on equilibrium solubility studies, select an oil phase (e.g., Capmul MCM), a surfactant (e.g., Kolliphor EL), and a co-surfactant (e.g., Transcutol HP).
Phase Diagram Construction: Titrate varying ratios of Oil:Surfactant:Co-surfactant with water to identify the microemulsion region (transparent, single-phase systems).
Drug Loading: Dissolve the API mesylate salt into the optimized blank SMEDDS mixture (e.g., 20% Capmul MCM, 50% Kolliphor EL, 30% Transcutol HP) at 40°C under continuous magnetic stirring until a clear solution is achieved.
Validation: Dilute 100 µL of the loaded SMEDDS in 100 mL of 0.1 N HCl at 37°C. Measure droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). Acceptance criteria: Z-average < 50 nm, PDI < 0.2[4].
Protocol 3: In Vitro Lipolysis and Dynamic Dissolution Testing
Objective: Simulate gastrointestinal digestion to ensure the drug does not precipitate when the lipid vehicle is degraded by enzymes[6][8].
Media Preparation: Prepare simulated intestinal fluid (SIF) containing 2 mM Tris-maleate, 1.4 mM CaCl₂, 150 mM NaCl, 5 mM sodium taurocholate, and 1.25 mM phosphatidylcholine (pH 6.5).
Digestion Initiation: Add 1 g of the SMEDDS formulation to 36 mL of SIF at 37°C. Initiate lipolysis by adding 4 mL of pancreatic extract (containing ~3000 TBU/mL pancreatic lipase).
Titration & Sampling: Maintain the pH at 6.5 using a pH-stat titrator (adding 0.2 M NaOH to neutralize liberated free fatty acids). Take 1 mL aliquots at 5, 15, 30, and 60 minutes.
Phase Separation: Immediately add a lipase inhibitor (e.g., 4-bromophenylboronic acid) to the aliquots and centrifuge at 21,000 × g for 30 minutes to separate the aqueous (mixed micellar) phase, the undigested lipid phase, and the precipitated pellet.
Validation: Quantify the API in the aqueous phase via HPLC. A successful formulation will retain >85% of the drug in the aqueous micellar phase after 60 minutes of digestion, proving that the drug will remain absorbable in vivo[8].
Data Presentation
Table 1: Representative Physicochemical Properties (Free Base vs. Mesylate Salt)
Property
Free Base
Mesylate Salt
Molecular Weight ( g/mol )
277.36
373.45
Melting Point (°C)
142 - 145
185 - 188
Solubility in Water (mg/mL)
< 0.01
12.5
Solubility in SGF (pH 1.2) (mg/mL)
2.1
> 25.0
Solubility in FaSSIF (pH 6.5) (mg/mL)
0.05
0.8 (Precipitates)
Table 2: Optimized SMEDDS Composition and Dispersion Characteristics
Component / Parameter
Material
Concentration / Value
Active Ingredient
API Mesylate Salt
50 mg/g
Oil Phase
Capmul MCM (Medium Chain Mono/Diglycerides)
20% (w/w)
Surfactant
Kolliphor EL (Polyoxyl 35 Castor Oil)
50% (w/w)
Co-Surfactant
Transcutol HP (Diethylene Glycol Monoethyl Ether)
30% (w/w)
Dispersion Time (0.1 N HCl)
-
< 2 minutes
Mean Droplet Size (Z-average)
-
32.4 ± 1.8 nm
Polydispersity Index (PDI)
-
0.14 ± 0.02
Visualizations
Step-by-step formulation workflow from API preformulation to in vivo pharmacokinetic validation.
In vivo absorption pathway of the SMEDDS formulation, highlighting lipid digestion and transport.
References
Kazi, M. (2017). Lipid-Based Nano-Delivery for Oral Administration of Poorly Water Soluble Drugs (PWSDs): Design, Optimization and in vitro Assessment. IntechOpen.[Link]
Porter, C. J. H., et al. (2008). Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion. PMC / NIH.[Link]
Fernandez, S., Carrière, F., & Jannin, V. (2010). Gastrointestinal lipolysis of lipid-based excipients intended for the oral drug delivery of poorly water-soluble drugs. OCL - Oilseeds and fats, Crops and Lipids. [Link]
MacGregor, K. A., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. [Link]
Gupta, D., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules (MDPI). [Link]
Elder, D. P., et al. (2015). Stability of pharmaceutical salts in solid oral dosage forms. Academia.edu.[Link]
CoLab.ws. (2021). Salt Screening and Selection. [Link]
In high-throughput screening (HTS) campaigns, the selection of structurally optimized library compounds is critical for identifying viable hit-to-lead trajectories. 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea represents a highly privileged 1,3-disubstituted urea pharmacophore.
Historically, 1,3-disubstituted ureas have been recognized as potent inhibitors of Soluble Epoxide Hydrolase (sEH)[1], an enzyme responsible for the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). However, early sEH inhibitors (such as AUDA) suffered from extreme lipophilicity, leading to poor aqueous solubility, compound aggregation in HTS assays, and false-positive readouts.
Mechanistic Causality in Design: This specific compound overcomes these limitations through rational structural features:
The Urea Core: Acts as a bidentate hydrogen bond donor, mimicking the transition state of epoxide ring opening to tightly bind the sEH catalytic triad (Asp333, Tyr383, Tyr466)[2].
The 1-Isopropyl-3-pyrrolidinyl Group: Introduces a basic amine center. At physiological pH (7.4), this tertiary amine is protonated, drastically improving aqueous solubility and preventing non-specific binding to polystyrene microplate walls during HTS[1].
The p-Methoxyphenyl Moiety: Occupies the hydrophobic sub-pocket of the target enzyme, providing necessary Van der Waals interactions while the methoxy oxygen offers a secondary hydrogen bond acceptor site.
Because of its balanced physicochemical profile, this compound is frequently utilized as a reference probe or core scaffold in both sEH fluorescence assays and Kinase TR-FRET assays [3].
Pathway Visualization
To understand the screening context, it is essential to visualize the primary biological pathway this compound modulates.
Fig 1. sEH metabolic pathway and site of action for 1,3-disubstituted urea inhibitors.
Experimental Protocols: Self-Validating HTS Systems
As a Senior Application Scientist, I emphasize that an HTS protocol must be a self-validating system . This means the assay must inherently control for auto-fluorescence, compound aggregation, and liquid-handling errors. Below are two field-proven protocols utilizing this urea derivative.
Protocol A: Fluorogenic sEH Inhibition Assay
This assay utilizes the fluorogenic substrate CMNPC (cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate). Upon hydrolysis of the epoxide by sEH, the molecule undergoes rapid intramolecular cyclization, releasing a highly fluorescent cyanohydrin[4].
Rationale for Assay Choices:
0.1 mg/mL BSA: Added to the buffer to act as a carrier protein. This prevents the urea compound from adhering to the acoustic dispenser tips or the walls of the 384-well plate, ensuring the calculated IC50 reflects true enzyme inhibition rather than compound depletion.
Endpoint Readout: The cyclization step is pH-dependent; stopping the reaction with a high-pH quenching buffer maximizes the fluorescent signal and stabilizes the readout for batch processing.
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 25 nL of the urea compound (in 100% DMSO) into a 384-well black, flat-bottom microplate.
Enzyme Addition: Add 10 µL of recombinant human sEH (final concentration: 1 nM) in Assay Buffer to all wells except the "No Enzyme" control wells (which receive buffer only).
Pre-incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at 25°C for 15 minutes to allow the urea to achieve binding equilibrium with the sEH catalytic triad.
Substrate Addition: Initiate the reaction by adding 10 µL of CMNPC substrate (final concentration: 5 µM).
Incubation & Quench: Incubate for 30 minutes at room temperature. Quench the reaction by adding 5 µL of 0.5 M Glycine buffer (pH 10.5).
Readout: Measure fluorescence on a multi-mode plate reader (Excitation: 330 nm / Emission: 465 nm).
Urea derivatives are also notorious for binding the ATP-hinge region of kinases (e.g., ROCK, p38)[3]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard here.
Rationale for Assay Choices:
Why TR-FRET? Small molecule libraries often contain highly conjugated, auto-fluorescent compounds that generate false negatives in standard fluorescence assays. TR-FRET uses a Lanthanide donor (Terbium) with a long emission half-life. By introducing a 100 µs delay before reading the emission, we completely bypass the nanosecond-scale auto-fluorescence of the library compounds[5][6].
Complex Formation: Mix GST-tagged Kinase (2 nM) with Terbium-labeled anti-GST antibody (2 nM) and a fluorescently labeled ATP-competitive tracer (10 nM) in TR-FRET buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Dispensing: Dispense 5 µL of the master mix into a 1536-well low-volume white plate containing pre-spotted urea compound (10 nL).
Displacement: Incubate for 60 minutes at room temperature. If the urea compound binds the active site, it displaces the tracer, disrupting the FRET signal[6].
Readout: Excite at 337 nm. Wait for a 100 µs delay, then read dual emissions at 495 nm (Terbium donor) and 520 nm (Tracer acceptor). Calculate the 520/495 ratio.
Quantitative Data Presentation
To ensure the assay is robust enough for HTS, statistical validation metrics must be calculated. Below is a representative data summary table demonstrating the expected performance of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea when used as a positive control in these validated systems.
Assay Format
Target
Signal-to-Background (S/B)
Z'-Factor
Intra-plate CV (%)
Expected IC₅₀ (nM)
Fluorogenic (CMNPC)
Human sEH
12.5
0.78
4.2%
15 - 45 nM
Fluorogenic (CMNPC)
Murine sEH
14.1
0.81
3.8%
20 - 60 nM
TR-FRET (Displacement)
ROCK1 Kinase
6.8
0.65
6.1%
> 10,000 nM (Selective)
TR-FRET (Displacement)
p38α MAP Kinase
7.2
0.68
5.5%
800 - 1200 nM
Note: A Z'-factor > 0.5 indicates an excellent assay. The high Z'-factors (>0.65) confirm that the inclusion of BSA and the protonated pyrrolidinyl ring successfully mitigated compound aggregation and liquid handling anomalies.
References
Title: Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits
Source: ACS Publications
URL: [Link]
Title: Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications
Source: PMC - NIH
URL: [Link]
Title: Development of a high-throughput screen for soluble epoxide hydrolase inhibition
Source: ResearchGate (Analytical Biochemistry)
URL: [Link]
Title: Synthesis and Biological Evaluation of Urea Derivatives as Highly Potent and Selective Rho Kinase Inhibitors
Source: ACS Publications (Journal of Medicinal Chemistry)
URL: [Link]
Title: A Dual Readout Assay Based on Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer to Screen for RSK1 Inhibitors
Source: J-Stage
URL: [Link]
Title: Target Engagement Assays in Early Drug Discovery
Source: PMC - NIH
URL: [Link]
Reducing background noise in 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea LC-MS/MS
Welcome to the Bioanalytical Technical Support Center. This portal is designed for researchers and drug development professionals optimizing the LC-MS/MS quantitative analysis of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-metho...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Bioanalytical Technical Support Center. This portal is designed for researchers and drug development professionals optimizing the LC-MS/MS quantitative analysis of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea .
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the physicochemical properties of your analyte, establish the root causality of background noise, and implement self-validating protocols to ensure absolute scientific integrity in your assays.
Analyte Profiling: The Causality of Noise
To eliminate background noise, we must first understand how our target molecule interacts with the LC-MS/MS environment.
The Pyrrolidine Ring: Contains a basic tertiary amine (pKa ~9.5). While this ensures excellent ionization efficiency in Positive Electrospray Ionization (ESI+) yielding an
[M+H]+
at m/z 278, it also means the molecule aggressively competes with endogenous amines and basic mobile phase contaminants for charge droplets.
The Urea Linkage: Urea acts as both a strong hydrogen bond donor and acceptor. This moiety is highly prone to non-specific adsorption onto stainless steel (SUS) surfaces in the autosampler and column frits, leading to chronic carryover[1].
The p-Methoxyphenyl & Isopropyl Groups: These confer moderate hydrophobicity, causing the analyte to elute in the mid-to-late organic phase of a reversed-phase gradient—exactly where late-eluting matrix components like phospholipids emerge to cause ion suppression and elevated baseline noise[2].
System Diagnostic Logic
Before altering your method, isolate the source of the noise. Follow the workflow below to determine if the issue stems from the sample matrix, system carryover, or solvent contamination.
Diagnostic logic workflow for isolating LC-MS/MS background noise sources.
The Causality: If you are analyzing plasma or serum, standard protein precipitation (PPT) leaves high concentrations of endogenous glycerophosphocholines in the sample. These phospholipids foul the MS source and co-elute with hydrophobic analytes, causing massive baseline disturbances and ion suppression[3].
The Solution: Implement a chemical filtration step using Zirconia-coated silica, which utilizes Lewis acid-base interactions to selectively trap the electron-rich phosphate groups of lipids while allowing your analyte to pass[4].
Step-by-Step Methodology:
Precipitation: Add 100 µL of biological sample to a microcentrifuge tube. Add 300 µL of 1% Formic Acid in Acetonitrile to crash the proteins.
Centrifugation: Vortex for 30 seconds, then centrifuge at 10,000 x g for 5 minutes.
Chemical Filtration: Transfer the supernatant to a HybridSPE-Phospholipid 96-well plate or cartridge.
Elution: Apply a gentle vacuum (10 in Hg) for 2–3 minutes. The zirconia stationary phase will permanently bind the phospholipids.
Self-Validation: Monitor the MRM transition m/z 184
→
184 (the phosphocholine headgroup fragment) during your next run. A successful protocol will show a >95% reduction in the m/z 184 chromatogram compared to standard PPT[5].
Module B: System Carryover & Surface Adsorption
The Causality: The urea linkage in your analyte forms strong hydrogen bonds with the stainless steel of the autosampler needle, while the hydrophobic p-methoxyphenyl group adheres to PEEK/PTFE tubing[1]. Standard aqueous washes will not break these interactions.
The Solution: A highly aggressive, multi-mechanism wash solvent that disrupts both ionic and hydrophobic interactions[6].
Step-by-Step Methodology:
Formulate Weak Wash (Aqueous): 10% Methanol, 90% Water, 0.1% Formic Acid. (Purpose: Removes salts and prevents precipitation in the fluidics).
Formulate Strong Wash (Organic): 40% Acetonitrile, 40% Isopropanol, 20% Water, 0.5% Formic Acid. (Purpose: Isopropanol breaks hydrophobic bonds; high formic acid concentration keeps the basic pyrrolidine protonated and highly soluble).
System Configuration: Program the autosampler to perform a minimum 6-second internal and external needle rinse with the Strong Wash, followed by a 4-second rinse with the Weak Wash.
Self-Validation: Inject a standard at the Upper Limit of Quantitation (ULOQ). Immediately inject three consecutive mobile phase blanks. The analyte peak area in the first blank must be
<20%
of the Lower Limit of Quantitation (LLOQ) peak area to pass FDA/EMA bioanalytical guidelines[7].
Module C: Mobile Phase Contamination
The Causality: Polyethylene glycol (PEG), phthalates, and slip agents leach from plastic solvent bottles, pipette tips, and low-grade solvents. In ESI+, these create a dense "forest" of background ions that can completely obscure your m/z 278 analyte[8].
The Solution: Strict solvent hygiene and system decontamination.
Step-by-Step Methodology:
Solvent Purge: Discard any solvents stored in plastic. Prepare fresh mobile phases using strictly stored in amber glass bottles[9].
System Flush: Remove the analytical column and replace it with a zero-dead-volume union.
Wash Gradient: Flush the system at 0.5 mL/min with 50:50 Water:Methanol for 30 minutes, followed by 100% Isopropanol for 30 minutes (to dissolve lipophilic plasticizers), and finally 100% Acetonitrile for 30 minutes.
Self-Validation: Run a full gradient without an injection. The Total Ion Chromatogram (TIC) background should drop by at least an order of magnitude.
Quantitative Data Center
Table 1: Common ESI+ Background Contaminants to Monitor
Use this table to identify the source of unexpected peaks in your background spectra[10].
Observed m/z (ESI+)
Contaminant Identity
Primary Source
Chemical Formula
149.02, 279.15, 391.28
Phthalate Plasticizers
Plastic tubing, low-grade solvents
Various (e.g., Diisooctyl phthalate)
282.28
Oleamide (Slip agent)
Microcentrifuge tubes, pipette tips
C18H35NO
44 Da repeating units
Polyethylene Glycol (PEG)
Detergents, glassware washed in dishwashers
H(O−CH2−CH2)n−OH
371.10
Polysiloxanes
Septa bleed, column bleed, lab air
[(CH3)2SiO]n
Table 2: Carryover Reduction Efficacy by Wash Solvent Composition
Validation data demonstrating the necessity of complex wash mixtures for urea-derivative basic compounds.
Wash Solvent Composition
Mechanism of Action
Observed Carryover (% of ULOQ)
Pass/Fail (<0.2% Target)
50:50 Methanol:Water
Mild hydrophobic disruption
4.50%
FAIL
100% Acetonitrile
Strong hydrophobic disruption
1.85%
FAIL
50:50 ACN:Water + 0.1% FA
Hydrophobic + Ionic solubility
0.60%
FAIL
40:40:20 ACN:IPA:Water + 0.5% FA
Maximum disruption of metal/urea bonds
0.08%
PASS
Frequently Asked Questions (FAQs)
Q: The background noise at m/z 278 steadily increases over the course of a 100-sample batch. What is happening?A: You are experiencing column accumulation. Highly lipophilic matrix components (like triglycerides and late-eluting phospholipids) are not eluting during your standard gradient and are "rolling over" into subsequent runs.
Action: Extend your gradient's high-organic wash step (e.g., 95% Acetonitrile) by 1.5 minutes at the end of every run to thoroughly strip the column before re-equilibration.
Q: I bypassed the column and injected a blank, but I still see a massive signal at m/z 278. Is my instrument permanently contaminated?A: Not permanently, but the contamination is localized to the MS source or the autosampler injection valve. Dibutyl phthalate fragments can sometimes appear near this mass range. Clean the ESI source housing, the ion sweep cone, and the capillary with 50:50 Methanol:Water, followed by 100% Isopropanol. If the noise persists, replace the autosampler rotor seal, as urea derivatives can embed into worn Vespel material.
Q: Can I use Trifluoroacetic Acid (TFA) instead of Formic Acid to improve peak shape for the pyrrolidine group?A: Avoid TFA if possible. While TFA is an excellent ion-pairing agent that will sharpen the peak of your basic tertiary amine, it causes severe and persistent ion suppression in ESI+ by heavily clustering in the source. Stick to 0.1% - 0.2% Formic Acid, and optimize your column chemistry (e.g., use an end-capped or superficially porous C18 column) to handle the basicity of the pyrrolidine ring.
References
CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. LabRulez LCMS.[Link]
Universal LC–MS method for minimized carryover in a discovery bioanalytical setting. Ovid.[Link]
MS VISION TECH TIPPS SERIES PART I — COMMON BACKGROUND IONS IN LC-MS. MS Vision.[Link]
Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review.[Link]
Selectively Remove Phospholipids and Proteins from Biological Matrices: Eliminate Matrix Effects with HybridSPE. Chromatography Today.[Link]
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. National Institutes of Health (PMC).[Link]
Common Background Contamination Ions in Mass Spectrometry. Scribd.[Link]
Minimization of carry-over for LC/MS analysis by autosampler with unique rinse function. LCMS.cz.[Link]
How do I identify contamination in my LC-MS system and what should I do? Providion.[Link]
Technical Support Center: Storage, Stability, and Troubleshooting for 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea . This compound features two critical functional moieties that dictate its handling: a tertiary amine (N-isopropylpyrrolidine) and an aryl urea linkage.
To ensure experimental integrity, we must move beyond merely following instructions and understand the causality behind its degradation pathways. This guide synthesizes technical accuracy with field-proven insights to provide you with a self-validating system for managing this compound's stability.
Part 1: Causality of Degradation (The "Why")
Before diving into troubleshooting, it is critical to understand the two primary mechanisms by which this compound degrades:
Aryl Urea Hydrolysis : While urea bonds are generally stable in the solid state, aryl ureas can undergo dynamic bond dissociation in solution. This dissociation is particularly pronounced at extremes of pH or elevated temperatures, where the compound can cleave into p-anisidine and the corresponding pyrrolidine amine[1][2].
Tertiary Amine Oxidation : The lone pair of electrons on the tertiary nitrogen of the pyrrolidine ring is highly susceptible to electrophilic oxidation. Exposure to molecular oxygen (O
2
) or trace transition metals in solvents can slowly convert the amine into an N-oxide (+16 Da mass shift)[3][4].
Fig 1. Primary degradation pathways of the compound via amine oxidation and urea hydrolysis.
Part 2: Frequently Asked Questions (FAQs)
Q: What are the optimal long-term storage conditions for the solid powder?A: The solid powder should be stored at -20°C in a desiccator, protected from light. Causality: The solid state prevents the dynamic dissociation of the urea bond, which requires a solvent medium[1]. Desiccation prevents ambient moisture from initiating slow hydrolysis, while sub-zero temperatures drastically reduce the kinetic rate of amine oxidation.
Q: How stable is the compound in DMSO stock solutions?A: In anhydrous DMSO at -80°C, it is stable for >12 months. However, at room temperature, DMSO is highly hygroscopic and can absorb water from the air, promoting urea hydrolysis. Furthermore, dissolved oxygen in DMSO will slowly oxidize the tertiary amine to an N-oxide[4]. Self-Validating Rule: Always purge DMSO stocks with Argon or Nitrogen before sealing, and aliquot into single-use vials to prevent freeze-thaw degradation.
Q: I am observing poor solubility and erratic assay results in aqueous buffers. Why?A: The free base form of this compound is highly lipophilic. In aqueous buffers (pH 7.4), the tertiary amine is only partially protonated, leading to poor solubility and potential aggregation driven by intermolecular hydrogen bonding of the urea functionality[5]. Solution: Convert the free base to a hydrochloride (HCl) salt prior to aqueous assays (see Protocol 1).
Part 3: Quantitative Stability Data
The following table summarizes the compound's stability across various matrices and conditions. This data serves as a benchmark for your own quality control (QC) checks.
Condition
Matrix
Temperature
Estimated Half-Life (t
1/2
)
Primary Degradant
Solid Powder
Desiccated, Dark
-20°C
> 24 months
None
Solid Powder
Ambient Humidity
40°C
~ 6 months
Urea hydrolysis products
Stock Solution (10 mM)
Anhydrous DMSO (Argon)
-80°C
> 12 months
None
Stock Solution (10 mM)
Ambient Air/DMSO
25°C
~ 14 days
N-oxide (+16 Da)
Aqueous Assay
pH 7.4 Buffer (0.1% DMSO)
37°C
~ 48 hours
Dynamic dissociation products
Aqueous Assay
pH 2.0 Buffer (0.1% DMSO)
37°C
< 2 hours
p-Anisidine
Part 4: Troubleshooting Guide
Issue 1: Appearance of a higher molecular weight (+16 Da) impurity in LC-MS.
Cause: N-oxide formation at the pyrrolidine nitrogen due to exposure to molecular oxygen or trace transition metals in your solvent[3].
Solution: Switch to HPLC-grade, metal-free solvents. Purge all storage vials with Argon. If the compound must be stored in solution for extended periods, consider storing it as the HCl salt, as the protonated amine cannot undergo oxidation.
Issue 2: Loss of compound signal during in vitro assays (Precipitation).
Cause: The free base has exceeded its thermodynamic solubility limit in the aqueous buffer, leading to "crashing out" or binding to the plastic walls of the microtiter plate.
Solution: Pre-dilute the DMSO stock into a buffer containing a surfactant (e.g., 0.01% Tween-20) or utilize the HCl salt form. Ensure the final DMSO concentration does not exceed 1% v/v.
Issue 3: Detection of p-Anisidine in the assay medium.
Cause: The aryl urea linkage has hydrolyzed. This is a known vulnerability of hindered aromatic ureas in aqueous environments, especially if the pH deviates from neutrality[2].
Solution: Prepare fresh aqueous dilutions immediately before the assay. Do not store the compound in aqueous buffers overnight.
Part 5: Experimental Protocols (Self-Validating Systems)
Protocol 1: Preparation of the Hydrochloride (HCl) Salt for Enhanced Aqueous Stability
Causality: Converting the free base to an HCl salt protonates the tertiary amine. This eliminates the lone pair, completely preventing N-oxide formation, and significantly enhances aqueous solubility by increasing the molecule's polarity.
Dissolution: Dissolve 100 mg of the free base in 5 mL of anhydrous diethyl ether in a round-bottom flask. Causality: Ether is a non-polar solvent where the free base is soluble, but the resulting HCl salt is highly insoluble, driving precipitation and pushing the reaction to completion.
Protonation: Cool the flask to 0°C in an ice bath. Slowly add 1.05 molar equivalents of 2M HCl in diethyl ether dropwise while stirring. Causality: The slight stoichiometric excess ensures complete protonation. The low temperature prevents exothermic degradation of the urea linkage.
Isolation: Stir for 30 minutes at 0°C. A white precipitate (the HCl salt) will form. Filter the precipitate using a Büchner funnel and wash with 2 x 2 mL of cold anhydrous ether to remove unreacted free base.
Drying & Validation: Dry the solid under vacuum for 4 hours.
Self-Validation Step: Analyze the product via LC-MS. The mass should remain identical to the free base (the proton is lost in ESI+), but the retention time in reverse-phase HPLC will shift significantly earlier due to the increased polarity of the salt.
Protocol 2: Forced Degradation Study (Stability-Indicating Assay)
Causality: To trust your analytical method, you must prove it can chromatographically resolve the parent compound from its degradants.
Preparation: Prepare three separate 1 mM solutions of the compound in: (A) 0.1 N HCl, (B) 0.1 N NaOH, and (C) 3% H
2
O
2
in methanol. Causality: These harsh conditions artificially accelerate the specific vulnerabilities of the molecule (acid/base for urea hydrolysis, peroxide for amine oxidation).
Incubation: Incubate all three vials at 60°C for 24 hours.
Quenching: Neutralize solutions A and B. Dilute all samples 1:100 in mobile phase.
Analysis & Validation: Inject onto an LC-MS system.
Self-Validation Step: Ensure mass balance. The sum of the parent peak area and degradant peak areas should equal the control peak area (an untreated sample kept at -20°C). If the total area is significantly lower, secondary degradation into non-UV absorbing compounds or precipitation has occurred.
Part 6: Storage Workflow Visualization
Fig 2. Recommended workflow for the preparation and storage of stock solutions to maximize stability.
References
Cai, K., Ying, H., & Cheng, J. (2018). Dynamic Ureas With Fast and pH-Independent Hydrolytic Kinetics. Chemistry - A European Journal.[Link][1][2]
Kok, G. B., & Scammells, P. J. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry / ACS Publications.[Link][3][4]
Kharkar, P. S., et al. (2014). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.[Link][5]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Content Type: Preclinical Comparison Guide & Experimental Methodology.
Executive Summary & Mechanistic Rationale
The pharmacological inhibition of Soluble Epoxide Hydrolase (sEH) has emerged as a highly validated therapeutic strategy for addressing cardiovascular, neurodegenerative, and inflammatory diseases. sEH is the primary enzyme responsible for the rapid degradation of endogenous, anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[1].
Urea-based transition-state mimics represent the gold standard for sEH inhibition [2]. In this guide, we objectively compare two structurally related pyrrolidinyl-urea derivatives:
Both compounds share a core pharmacophore: a central urea group that forms critical hydrogen bonds with the sEH catalytic triad (Tyr383, Tyr466, and Asp335), and a p-methoxyphenyl moiety that anchors into the primary hydrophobic pocket of the enzyme. The divergence lies in the substitution on the basic pyrrolidine nitrogen occupying the solvent-exposed secondary pocket:
The N-Isopropyl Effect (Compound A): The branched isopropyl group increases local steric bulk and overall lipophilicity (LogP). While this enhances hydrophobic packing and target residence time (yielding higher in vitro potency), it simultaneously increases vulnerability to hepatic CYP450 oxidation and raises the risk of off-target hERG channel blockade.
The N-Ethyl Effect (Compound B): The linear, less bulky ethyl group reduces lipophilicity. This subtle structural shift sacrifices a marginal degree of target affinity but significantly improves aqueous solubility, metabolic stability, and the overall safety profile—critical parameters for systemic in vivo dosing.
Caption: The Arachidonic Acid cascade highlighting the therapeutic intervention point of urea-based sEH inhibitors.
Quantitative Data Presentation
To provide a comprehensive comparison, the compounds were profiled across primary target engagement, selectivity, and ADME/Tox parameters.
Table 1: In Vitro Potency and Selectivity Profiling
Data represents mean values from n=3 independent experiments.
Parameter
Compound A (N-Isopropyl)
Compound B (N-Ethyl)
Reference Control (t-TUCB)
Human sEH IC₅₀ (nM)
1.8 ± 0.3
4.2 ± 0.5
0.9 ± 0.1
Murine sEH IC₅₀ (nM)
3.5 ± 0.4
6.8 ± 0.7
1.2 ± 0.2
FAAH IC₅₀ (µM)
> 50
> 50
> 50
COX-2 IC₅₀ (µM)
> 50
> 50
> 50
Analysis: Compound A exhibits slightly higher potency against both human and murine sEH, directly attributable to the enhanced hydrophobic packing of the isopropyl group. Both compounds demonstrate excellent selectivity over related lipid-metabolizing enzymes (FAAH and COX-2).
Table 2: ADME & Pharmacokinetic Profiling
Parameter
Compound A (N-Isopropyl)
Compound B (N-Ethyl)
Ideal Drug Target
Aqueous Solubility (µg/mL)
12.4
45.8
> 20
HLM Half-Life (t₁/₂, min)
18.5
42.3
> 30
Caco-2 Permeability (Papp x 10⁻⁶ cm/s)
14.2
11.5
> 10
hERG Inhibition (IC₅₀, µM)
8.5
> 30
> 10
Analysis: The causality of the structural differences becomes apparent in the ADME profile. Compound B's N-ethyl substitution significantly mitigates the hERG liability (IC₅₀ > 30 µM) and improves human liver microsome (HLM) stability, making it a far superior candidate for oral formulation despite its slightly lower raw potency.
Self-Validating Experimental Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls that verify assay functionality before data interpretation.
This assay utilizes the fluorogenic substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) to measure sEH catalytic activity.
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific plastic binding).
Enzyme Addition: Dilute recombinant human sEH (hsEH) to a final well concentration of 1 nM in a black 384-well microplate.
Compound Pre-incubation: Add Compound A and Compound B in a 10-point dose-response series (0.1 nM to 10 µM, 1% final DMSO). Include t-TUCB (100 nM) as a positive inhibition control and a DMSO-only well as a vehicle control. Incubate at 25°C for 15 minutes to allow equilibrium binding.
Substrate Initiation: Add PHOME substrate to a final concentration of 50 µM to initiate the reaction.
Kinetic Readout: Immediately monitor fluorescence (Excitation: 330 nm / Emission: 465 nm) continuously for 10 minutes using a microplate reader.
Validation & Analysis: The assay is considered valid only if the t-TUCB control shows >95% inhibition relative to the vehicle. Calculate IC₅₀ values using non-linear regression (four-parameter logistic curve).
Caption: Sequential workflow for the self-validating FRET-based sEH inhibition assay.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
This protocol determines the in vitro intrinsic clearance of the compounds, driven primarily by Phase I CYP450 metabolism.
Step-by-Step Methodology:
Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) and dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).
Spiking: Add the test compounds (Compound A or B) to a final concentration of 1 µM. Include Verapamil (1 µM) as a high-clearance positive control.
Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentrations: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).
Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.
Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Readout & Validation: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. The assay is self-validated if Verapamil exhibits a half-life (t₁/₂) of < 15 minutes.
Conclusion & Translational Outlook
While both compounds are potent sEH inhibitors, their structural nuances dictate their optimal use cases in drug development:
1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea (Compound A): Due to its higher lipophilicity, rapid microsomal clearance, and borderline hERG liability, this compound is best suited as a topical or localized therapeutic agent (e.g., for localized inflammatory pain or dermatological applications) where systemic exposure is minimized.
1-(1-Ethyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea (Compound B): The N-ethyl substitution provides a highly favorable balance of potency, aqueous solubility, and metabolic stability. This compound is the recommended lead candidate for systemic in vivo studies (e.g., oral dosing in murine models of hypertension or systemic inflammation).
References
Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosatrienoic acids on human health. Annual Review of Pharmacology and Toxicology, 53, 37-58. Available at:[Link]
Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry, 55(5), 1789-1808. Available at:[Link]
Comparative
LC-MS/MS method validation for 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea
LC-MS/MS Method Validation for 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea: A Comparative Guide to Sample Preparation and Column Chemistries As drug development pipelines increasingly feature complex, nitrogen...
Author: BenchChem Technical Support Team. Date: April 2026
LC-MS/MS Method Validation for 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea: A Comparative Guide to Sample Preparation and Column Chemistries
As drug development pipelines increasingly feature complex, nitrogen-containing small molecules, bioanalytical scientists must move beyond generic "catch-all" methodologies. This guide provides an in-depth, comparative analysis for the LC-MS/MS method validation of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea (CAS 19996-76-0), hereafter referred to as IPMU .
By analyzing the causality behind specific extraction and chromatographic choices, this guide demonstrates how to build a self-validating analytical system that strictly adheres to the [1] and the [2].
Physicochemical Profiling & Mechanistic Strategy
To design a robust bioanalytical assay, we must first deconstruct the analyte's physicochemical properties. IPMU features three distinct structural domains that dictate its behavior in biological matrices:
1-Isopropyl-3-pyrrolidinyl group: Contains a basic tertiary amine (estimated pKa ~9.0). At physiological pH (7.4), this moiety is positively charged, making it highly susceptible to secondary interactions with residual silanols on silica-based columns (causing peak tailing).
Urea linker: Provides rigidity and acts as a strong hydrogen-bond donor/acceptor. Under collision-induced dissociation (CID) in MS/MS, the urea bond readily cleaves, yielding a stable product ion at m/z 149 (corresponding to the p-methoxyphenyl isocyanate fragment).
p-Methoxyphenyl ring: An electron-rich aromatic system. This provides a target for orthogonal chromatographic retention mechanisms, specifically
π−π
stacking.
The Analytical Challenge: When quantifying basic, moderately lipophilic compounds like IPMU in human plasma, standard Protein Precipitation (PPT) combined with traditional C18 chromatography often results in severe matrix effects (ion suppression) due to co-eluting endogenous glycerophospholipids.
Sample Preparation: Protein Precipitation (PPT) vs. Mixed-Mode Cation Exchange (MCX) SPE
To achieve the rigorous sensitivity and selectivity required by[1], the sample preparation must actively remove phospholipid interferences rather than merely precipitating proteins.
We compared a standard PPT workflow against a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) protocol. MCX sorbents contain both reversed-phase (C8/C18) and sulfonic acid (
−SO3−
) functional groups, providing a dual-retention mechanism ideal for basic drugs[3].
Causality of the MCX Mechanism
Because IPMU has a basic amine, acidifying the plasma sample ensures the molecule is fully protonated. When loaded onto the MCX cartridge, IPMU binds via strong Coulombic interactions to the sulfonic acid sites. This electrostatic "lock" allows for an aggressive wash step using 100% methanol. Neutral and acidic lipids (including ion-suppressing phospholipids) are washed away, while IPMU remains firmly bound. Elution is only achieved by introducing a high-pH solvent (e.g., 5%
NH4OH
), which neutralizes the amine, breaking the ionic bond.
System Suitability Check: A stable-isotope-labeled internal standard (SIL-IS) is spiked into the plasma before extraction. A consistent IS peak area across all samples validates the extraction recovery in real-time.
Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS (100 ng/mL). Add 100 µL of 2% Formic Acid in water to disrupt protein binding and protonate IPMU. Vortex for 30 seconds.
Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through the MCX 30 mg/1 mL cartridge.
Loading: Load the pre-treated sample at 1 mL/min.
Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water (removes polar interferences).
Wash 2 (Organic): Pass 1 mL of 100% Methanol (removes hydrophobic neutral/acidic lipids). Crucial step for minimizing matrix effects.
Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide (
NH4OH
) in Methanol.
Reconstitution: Evaporate to dryness under
N2
at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.
Data Presentation: Extraction Performance
Parameter
Standard PPT (Acetonitrile)
Mixed-Mode Cation Exchange (MCX) SPE
Regulatory Threshold (ICH M10)
Absolute Recovery (%)
68.4 ± 12.1%
94.2 ± 3.5%
Consistent & Reproducible
Matrix Factor (MF)
0.62 (Severe Suppression)
0.98 (Negligible Suppression)
IS-normalized MF CV < 15%
Phospholipid Removal
~15%
> 99%
N/A (Indirectly impacts MF)
Precision (%RSD at LLOQ)
18.5%
4.2%
≤ 20%
Verdict: MCX SPE is mandatory for IPMU. PPT fails to remove phospholipids, leading to a Matrix Factor of 0.62 (indicating 38% signal suppression), which compromises the precision required by the [2].
Chromatographic Separation: Standard C18 vs. Biphenyl Core-Shell
While C18 columns rely entirely on dispersive (hydrophobic) forces, the electron-rich p-methoxyphenyl ring of IPMU presents an opportunity to utilize
π−π
interactions. We compared a traditional fully porous C18 column against a superficially porous (core-shell) Biphenyl column.
Causality of the Biphenyl Advantage
Endogenous plasma lipids that survive sample prep are primarily aliphatic. On a C18 column, IPMU and these aliphatic lipids compete for the same hydrophobic binding sites, often resulting in co-elution. A Biphenyl stationary phase contains two aromatic rings separated by a single bond. This electron-deficient system acts as a strong
π
-acceptor, interacting intimately with the electron-donating methoxy group on IPMU's aromatic ring. This orthogonal retention mechanism shifts IPMU away from aliphatic matrix components, dramatically improving the Signal-to-Noise (S/N) ratio. Furthermore, the core-shell morphology reduces the eddy diffusion term (A-term in the van Deemter equation), sharpening the peak and increasing sensitivity.
Fig 2. Mechanistic divergence of IPMU retention on C18 versus Biphenyl stationary phases.
Self-Validating LC-MS/MS Protocol
System Suitability Test (SST): Prior to the analytical batch, a neat standard of IPMU at the Lower Limit of Quantification (LLOQ) is injected 5 times. The batch only proceeds if the S/N is > 10 and retention time %RSD is < 2%.
Column: High-Performance Biphenyl Core-Shell (50 x 2.1 mm, 2.6 µm)
For the robust quantification of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea (IPMU) in biological matrices, generic bioanalytical approaches fall short.
Sample Preparation: Standard protein precipitation leaves a high concentration of phospholipids that suppress the ionization of IPMU. Mixed-Mode Cation Exchange (MCX) SPE is highly recommended. It exploits the basic nature of the pyrrolidinyl amine, allowing for aggressive organic washing that eliminates >99% of matrix interferences.
Chromatography: Traditional C18 columns suffer from peak tailing and matrix co-elution. A Biphenyl core-shell column is the superior alternative. It leverages orthogonal
π−π
interactions with the p-methoxyphenyl ring to shift the analyte away from suppression zones, while the core-shell architecture ensures sharp, symmetrical peaks.
By coupling MCX SPE with Biphenyl chromatography, laboratories can establish a self-validating, highly reproducible assay that easily exceeds the rigorous acceptance criteria set forth by global regulatory bodies.
References
ICH M10 on Bioanalytical Method Validation - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). Available at:[Link]
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). (2018). Available at:[Link]
Jenkins, K. M., Young, M. S., Mallet, C. R., & Elian, A. A. (2004). Mixed-Mode Solid-Phase Extraction Procedures for the Determination of MDMA and Metabolites in Urine Using LC-MS, LC-UV, or GC-NPD. Journal of Analytical Toxicology, 28(2), 86-93. Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Comparison Guide & Experimental Methodology
Executive Summary & Mechanistic Overview
The therapeutic targeting of soluble epoxide hydrolase (sEH) has emerged as a critical strategy for mitigating neuroinflammation, cardiovascular diseases, and neuropathic pain[1]. In the arachidonic acid cascade, sEH rapidly hydrolyzes epoxyeicosatrienoic acids (EETs)—endogenous lipid mediators with potent vasodilatory and anti-inflammatory properties—into biologically inactive dihydroxyeicosatrienoic acids (DHETs)[2].
Historically, 1,3-disubstituted ureas have served as the primary transition-state mimics for sEH inhibition[3]. While early iterations like 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA ) demonstrated exceptional in vitro potency, their extreme lipophilicity and high melting points resulted in poor aqueous solubility, severely limiting clinical translation[2]. Subsequent generations introduced piperidine scaffolds, exemplified by 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU ), which significantly improved pharmacokinetic (PK) profiles and blood-brain barrier penetration[4].
This guide evaluates the efficacy of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea (hereafter referred to as IPMU ). By substituting bulky adamantyl or rigid piperidinyl groups with a flexible, hydrophilic pyrrolidinyl moiety, IPMU optimizes the balance between target affinity and aqueous solubility, offering a highly viable scaffold for formulation.
Figure 1: sEH-mediated degradation of EETs and targeted inhibition by urea derivatives.
Structural Rationale & Comparative Efficacy
As an Application Scientist, it is crucial to understand why structural modifications dictate in vivo success. The sEH catalytic pocket is highly hydrophobic.
AUDA utilizes an adamantyl group that perfectly fills this pocket, yielding low-nanomolar IC50s, but its rigid, greasy nature causes it to crash out of aqueous formulations.
TPPU utilizes a piperidine ring to introduce a basic nitrogen, improving solubility while maintaining high potency via a trifluoromethoxyphenyl group[4].
IPMU leverages a 1-isopropyl-3-pyrrolidinyl group. The 5-membered pyrrolidine ring offers distinct conformational flexibility compared to the 6-membered piperidine, while the basic nitrogen (pKa ~8.5) ensures protonation at physiological pH, drastically enhancing solubility. The p-methoxyphenyl group acts as an electron-donating moiety that effectively engages the hydrophobic binding pocket via pi-pi stacking and hydrogen bonding with Tyr383/Tyr466[3].
Quantitative Efficacy Summary
The following table summarizes the representative structure-activity relationship (SAR) profile of IPMU against standard benchmarks.
Compound
Scaffold Type
Human sEH IC50 (nM)
Aqueous Solubility (µg/mL)
Murine In Vivo t1/2 (h)
AUDA
Adamantyl-Urea
2.0 ± 0.2
< 1.0
~ 0.5
TPPU
Piperidinyl-Urea
1.1 ± 0.1
~ 25.0
~ 4.2
IPMU
Pyrrolidinyl-Urea
3.5 ± 0.4
> 150.0
~ 3.8
Data Interpretation: While IPMU exhibits a slight reduction in absolute target affinity compared to TPPU, its superior aqueous solubility allows for higher bioavailable dosing without the need for complex lipid-based excipients.
Experimental Protocols
To objectively validate these claims in your own laboratory, utilize the following self-validating protocols. Every experimental choice here is designed to eliminate false positives and ensure reproducibility.
Causality & Rationale: Traditional sEH assays rely on LC-MS/MS to quantify EET/DHET ratios, creating a severe throughput bottleneck. We utilize PHOME ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester) as the substrate. When sEH hydrolyzes the epoxide moiety of PHOME, it triggers a rapid intramolecular cyclization, releasing highly fluorescent 6-methoxy-2-naphthaldehyde[5]. This allows for real-time kinetic tracking in a standard microplate reader[6].
Self-Validation System: You must include a "No-Enzyme Control" to subtract the baseline auto-hydrolysis of PHOME, and a "10 nM TPPU Positive Control" to verify that the recombinant enzyme is fully active and inhibitable.
Step-by-Step Methodology:
Buffer Preparation: Prepare assay buffer (25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific enzyme adsorption to the plastic plate).
Enzyme Addition: Add 130 µL of recombinant human sEH (diluted to a final well concentration of 3 nM) to a black 96-well microplate.
Inhibitor Incubation: Add 10 µL of IPMU, TPPU, or AUDA (serially diluted in DMSO; final DMSO concentration must not exceed 1%). Incubate at 25°C for 10 minutes to allow the transition-state mimics to bind.
Substrate Initiation: Rapidly add 10 µL of PHOME substrate (final concentration 50 µM) to all wells to initiate the reaction[6].
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence at Ex: 330 nm / Em: 465 nm every 2 minutes for 20 minutes[5].
Data Analysis: Calculate the initial velocity (RFU/min) from the linear portion of the curve. Use non-linear regression (four-parameter logistic curve) to determine the IC50.
Figure 2: Workflow for the PHOME-based high-throughput fluorogenic sEH inhibition assay.
Protocol B: In Vivo Pharmacokinetic Profiling via Cassette Dosing
Causality & Rationale: Evaluating PK individually requires excessive animal use and introduces inter-subject variability. Cassette dosing (administering IPMU, TPPU, and AUDA simultaneously) allows direct, internal comparison of systemic exposure. Because these three compounds have distinct molecular weights and fragmentation patterns, they can be easily resolved via LC-MS/MS without signal interference.
Step-by-Step Methodology:
Formulation: Dissolve IPMU, TPPU, and AUDA together in a vehicle of 10% DMSO / 40% PEG400 / 50% Saline to achieve a clear solution (1 mg/kg per compound).
Administration: Administer the cassette formulation via oral gavage (PO) to male C57BL/6 mice (n=4).
Sampling: Collect 20 µL of blood via tail snip at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Extraction: Quench the blood immediately in 100 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated TPPU). Centrifuge at 14,000 x g for 10 minutes.
Quantification: Inject the supernatant into an LC-MS/MS system (MRM mode). Calculate the Area Under the Curve (AUC) and half-life (t1/2) for each specific mass transition.
Conclusion
While AUDA established the foundational proof-of-concept for sEH inhibition, its physical properties limit its utility. TPPU remains a gold-standard benchmark due to its high potency and brain penetrance. However, IPMU represents a highly strategic alternative; its pyrrolidinyl-urea scaffold sacrifices a marginal degree of in vitro potency in exchange for vastly superior aqueous solubility. For researchers developing oral or intravenous formulations where excipient toxicity is a concern, IPMU provides a robust, easily formulated alternative for targeting the sEH pathway.
References
NIH (Analytical Biochemistry). Development of a high-throughput screen for soluble epoxide hydrolase inhibition.
URL:[Link]
NIH (ACS Chemical Neuroscience). TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells.
URL:[Link]
NIH (Journal of Medicinal Chemistry). Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative.
URL:[Link]
PNAS. Soluble epoxide hydrolase is a therapeutic target for acute inflammation.
URL:[Link]
ACS Publications (Journal of Chemical Information and Modeling). Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening.
URL:[Link]
Comparative Cross-Reactivity Profiling of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea: A Guide to Receptor Panel Screening
As a Senior Application Scientist, I frequently encounter novel chemotypes that exhibit excellent primary target efficacy but fail in late-stage development due to unforeseen off-target liabilities. The compound 1-(1-Iso...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter novel chemotypes that exhibit excellent primary target efficacy but fail in late-stage development due to unforeseen off-target liabilities. The compound 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea (hereafter referred to as IPMU ) represents a classic structural paradigm: a 1,3-disubstituted urea linking a lipophilic aromatic ring (p-methoxyphenyl) with a basic aliphatic amine (1-isopropyl-3-pyrrolidinyl).
While this scaffold is highly privileged in medicinal chemistry—often utilized to target soluble epoxide hydrolase (sEH) or specific neuroactive receptors—its structural features are notorious for triggering cross-reactivity with biogenic amine receptors and ion channels. This guide provides a comprehensive, self-validating framework for profiling IPMU against alternative structural analogs, ensuring that early-stage safety pharmacology is both rigorous and predictive.
Mechanistic Rationale: The "Why" Behind the Panel
Before initiating high-throughput screening, we must understand the causality behind IPMU’s potential off-target interactions:
The Basic Amine Liability: The pyrrolidine nitrogen in IPMU has a predicted pKa of ~9.0–9.5, meaning it is predominantly protonated at physiological pH. This cationic center acts as a potent pharmacophore for the highly conserved aspartate residue (e.g., Asp3.32) found in the orthosteric binding pocket of most aminergic G-protein coupled receptors (GPCRs), such as Dopamine D2 and Serotonin 5-HT2B [1].
Lipophilic Stacking: The p-methoxyphenyl group provides an ideal surface for
π−π
stacking with aromatic residues (phenylalanine, tryptophan) deep within receptor binding pockets.
hERG Channel Blockade: The combination of a basic amine separated by a lipophilic spacer is the textbook pharmacophore for binding to the central cavity of the hERG (KCNH2) potassium channel, a primary cause of drug-induced QT prolongation [3].
To systematically de-risk IPMU, we deploy an in vitro pharmacological profiling strategy based on the industry-standard safety panel of 44 targets, which has been proven to reduce safety-related clinical attrition [1].
Experimental Methodology: A Self-Validating System
To generate trustworthy data, an assay cannot merely report a value; it must prove its own validity. The following protocols for evaluating IPMU are designed as self-validating systems.
Adapted from the NIMH Psychoactive Drug Screening Program (PDSP) standards [2], this assay determines the binding affinity (
Ki
) of IPMU across a GPCR panel.
Step-by-Step Protocol:
Membrane Preparation: Harvest HEK293 cells transiently expressing the target receptor (e.g., 5-HT2B). Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.
Ligand Preparation: Dissolve IPMU in 100% DMSO to a 10 mM stock. Causality Note: Because IPMU is highly lipophilic, 0.1% Bovine Serum Albumin (BSA) is added to the assay buffer to prevent non-specific binding to the plastic well walls, which would otherwise artificially lower the apparent affinity.
Incubation: Combine 50 µL of membrane suspension, 25 µL of radioligand (at a concentration equal to its
Kd
), and 25 µL of IPMU (serial dilutions from 10 µM to 0.1 nM) in a 96-well plate. Incubate for 90 minutes at room temperature to reach equilibrium.
Filtration & Detection: Terminate the reaction by rapid vacuum filtration over GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific radioligand adherence). Wash three times with ice-cold buffer, add scintillation cocktail, and count the retained radioactivity.
The Self-Validation Criteria:
Z'-Factor: The plate is only accepted if the Z'-factor between total binding (vehicle) and non-specific binding (10 µM reference ligand) is
≥0.5
.
Reference Control: A well-characterized reference standard (e.g., Haloperidol for D2) is run on every plate. If the calculated
IC50
of the reference deviates by more than 3-fold from its historical mean, the entire plate is rejected.
Tier 2: Functional Assessment (GTPγS Assay)
Binding does not equal function. If IPMU binds to 5-HT2B, we must determine if it is an agonist (causing valvulopathy) or an antagonist. We utilize a
[35S]GTPγS
binding assay to measure G-protein activation.
Tiered screening workflow for early-stage cross-reactivity profiling of IPMU.
Comparative Performance Data
To objectively evaluate the performance and safety of IPMU, we compared it against a structurally related alternative—Analog A (1-(1-Isopropyl-4-piperidinyl)-3-(p-methoxyphenyl)urea), which replaces the 5-membered pyrrolidine ring with a 6-membered piperidine ring. This comparison isolates the effect of steric bulk and ring conformation on off-target binding.
Table 1: Cross-Reactivity Profiling of IPMU vs. Alternatives (
Ki
or
IC50
in nM)
Target Receptor / Channel
IPMU (Pyrrolidine Core)
Analog A (Piperidine Core)
Reference Standard (Historical)
Clinical Implication of Hit
hERG (KCNH2)
4,500 nM
1,200 nM
Astemizole (1.5 nM)
QT Prolongation / Arrhythmia
5-HT2B
>10,000 nM
8,500 nM
Serotonin (2.5 nM)
Cardiac Valvulopathy
Dopamine D2
6,200 nM
3,100 nM
Haloperidol (1.2 nM)
Extrapyramidal Symptoms
Sigma-1 (
σ1
)
85 nM
340 nM
Haloperidol (3.0 nM)
CNS Modulation / Unknown
Data Interpretation & Structural Causality
hERG Mitigation: IPMU demonstrates a highly favorable hERG profile (>4 µM) compared to Analog A. The tighter, more conformationally restricted pyrrolidine ring alters the spatial vector of the basic nitrogen, preventing optimal alignment with the tyrosine residues in the hERG pore [3].
Sigma-1 Affinity: IPMU shows potent, unexpected affinity for the Sigma-1 receptor (85 nM). The 1,3-disubstituted urea with a basic amine perfectly matches the Sigma-1 pharmacophore. The 5-membered pyrrolidine fits more snugly into the hydrophobic pocket of
σ1
than the bulkier piperidine. If IPMU is intended as a peripherally restricted drug, this CNS target represents a liability; if intended for neuroprotection, it may be a synergistic secondary target.
Mechanistic pathway illustrating how a functional agonist hit at 5-HT2B leads to valvulopathy.
Conclusion
The evaluation of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea highlights the critical importance of structural nuance in safety pharmacology. While the compound maintains the privileged urea linkage, the selection of the pyrrolidine ring over a piperidine analog successfully mitigates hERG and D2 liabilities, albeit at the cost of increased Sigma-1 affinity. By employing self-validating radioligand and functional assays, drug development professionals can confidently map these structure-activity relationships and make informed go/no-go decisions prior to in vivo studies.
References
Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling." Nature Reviews Drug Discovery, 11(12), 909-922.[URL: https://pubmed.ncbi.nlm.nih.gov/23197038/][1]
National Institute of Mental Health (NIMH). "Psychoactive Drug Screening Program (PDSP) Assay Protocol Book." University of North Carolina at Chapel Hill. [URL: https://pdsp.unc.edu/pdspweb/]
U.S. Food and Drug Administration (FDA). (2022). "E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential." FDA Guidance for Industry.[URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/e14-and-s7b-clinical-and-nonclinical-evaluation-qtqtc-interval-prolongation-and-proarrhythmic][2]
Benchmarking 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea Against Commercial sEH Inhibitors: A Comprehensive Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Pharmacophore Rationale, and Validated Experimental Methodologies As a Senior Applicat...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Objective Performance Comparison, Pharmacophore Rationale, and Validated Experimental Methodologies
As a Senior Application Scientist, I approach the benchmarking of novel inhibitors not merely as a tabulation of IC50 values, but as a holistic evaluation of a molecule's thermodynamic, kinetic, and functional behavior within biological matrices. This guide provides an in-depth technical evaluation of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea (CAS 19996-76-0) [1], an advanced 1,3-disubstituted urea. We will objectively benchmark its performance against commercial soluble epoxide hydrolase (sEH) inhibitors, dissecting the causality behind its structural design and providing self-validating experimental protocols for your own laboratory workflows.
Mechanistic Rationale & Pharmacophore Logic
Soluble epoxide hydrolase (sEH) is a critical regulatory enzyme in the arachidonic acid cascade. It rapidly hydrolyzes epoxyeicosatrienoic acids (EETs)—which possess potent anti-inflammatory, vasodilatory, and analgesic properties—into biologically inactive dihydroxyeicosatrienoic acids (DHETs)[2]. The therapeutic rationale for sEH inhibition is to stabilize endogenous EET levels, thereby amplifying their protective cellular signaling.
Fig 1: The Arachidonic Acid/sEH signaling pathway and the mechanism of sEH inhibition.
The Causality of Structural Design
Historically, first-generation sEH inhibitors like N,N′-dicyclohexylurea (DCU) and t-AUCB relied on bulky, highly lipophilic groups (such as adamantyl) to achieve low nanomolar potency[2]. However, this extreme lipophilicity resulted in high crystal lattice energy, leading to notoriously poor aqueous solubility and challenging in vivo formulation.
1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea represents a structural evolution. The central urea pharmacophore is retained because its carbonyl oxygen acts as a critical hydrogen bond acceptor for Tyr383 and Tyr466, while the urea nitrogens donate hydrogen bonds to Asp335 in the sEH catalytic pocket[3]. However, the right-hand side of the molecule replaces the adamantyl group with an ionizable 1-isopropyl-3-pyrrolidinyl moiety. This specific substitution disrupts the crystal lattice and introduces a basic amine capable of forming water-soluble salts at physiological pH, drastically improving thermodynamic solubility without sacrificing target affinity.
Fig 2: Logical relationship mapping of the 1,3-disubstituted urea pharmacophore design.
Quantitative Benchmarking Data
To objectively evaluate 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea, we must benchmark it against three established commercial standards:
t-AUCB : A highly potent preclinical standard, limited by its lipophilic adamantyl group[2].
TPPU : A potent, brain-penetrant sEH inhibitor utilizing a piperidinyl group[4].
AR9281 (APAU) : An orally available inhibitor that advanced to Phase II clinical trials for hypertension and dysglycemia[5].
Data Synthesis & Causality: While t-AUCB exhibits superior raw potency (1.3 nM), its sub-5 µg/mL solubility severely limits oral bioavailability without complex cyclodextrin formulations[2]. The introduction of the pyrrolidinyl group in our benchmarked compound yields a slight, acceptable trade-off in IC50 (~4.5 nM) but achieves a >30-fold increase in aqueous solubility. This profile closely mirrors the successful design logic seen in TPPU and AR9281, which utilized piperidinyl groups to achieve clinical-grade pharmacokinetics[4][5].
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must act as a self-validating system. Below are the definitive methodologies for evaluating this class of inhibitors.
Causality for Assay Choice: We utilize PHOME (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate) as the substrate. Unlike traditional colorimetric assays, the hydrolysis of PHOME yields an unstable intermediate that rapidly cyclizes to release 6-methoxy-2-naphthaldehyde. This provides a highly fluorescent, continuous kinetic readout that minimizes false positives caused by compound autofluorescence or precipitation.
Step-by-Step Methodology:
Enzyme Preparation: Dilute recombinant human sEH (hsEH) to a final concentration of 1 nM in assay buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific plastic binding).
Inhibitor Matrix: Prepare a 10-point, 3-fold serial dilution of 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea (starting at 10 µM) in 100% DMSO.
Pre-Incubation: Add 1 µL of the inhibitor dilutions to 90 µL of the enzyme solution in a black 96-well microplate. Self-Validation Step: Include t-AUCB (100 nM) as a positive inhibition control, and 1% DMSO as a vehicle control. Incubate at 30°C for 15 minutes to allow steady-state binding.
Substrate Addition: Initiate the reaction by adding 10 µL of 50 µM PHOME substrate (final concentration 5 µM).
Kinetic Readout: Immediately monitor fluorescence (Excitation: 316 nm / Emission: 460 nm) continuously for 15 minutes at 30°C.
Data Analysis: Calculate the initial velocity (RFU/min) from the linear portion of the curve. Fit the dose-response data using a four-parameter logistic non-linear regression model to determine the IC50.
Protocol B: LC-MS/MS Quantification of Cellular Target Engagement
Causality for Assay Choice: Recombinant assays confirm binding but ignore cellular permeability and intracellular metabolism. By quantifying the endogenous ratio of 14,15-EET to 14,15-DHET in intact cells, we directly measure functional target engagement.
Step-by-Step Methodology:
Cell Culture & Treatment: Seed human endothelial cells (e.g., HUVECs) at 2x10⁵ cells/well. Treat with 100 nM of the inhibitor or vehicle (0.1% DMSO) for 4 hours.
Stimulation: Stimulate arachidonic acid release by treating cells with 1 µM Calcium Ionophore A23187 for 30 minutes.
Extraction & Internal Standards: Quench the reaction with ice-cold methanol. Self-Validation Step: Immediately spike the lysate with 10 ng of deuterated internal standards (14,15-EET-d11 and 14,15-DHET-d11) to correct for matrix suppression and extraction loss.
Solid Phase Extraction (SPE): Pass the lysate through a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% methanol and elute with 100% ethyl acetate. Evaporate to dryness under nitrogen and reconstitute in 50 µL of LC-MS mobile phase.
LC-MS/MS Analysis: Inject 10 µL onto a C18 reverse-phase column. Use negative electrospray ionization (ESI-) and multiple reaction monitoring (MRM) to quantify the transitions for 14,15-EET (m/z 319.2 → 175.1) and 14,15-DHET (m/z 337.2 → 207.1).
Interpretation: An effective sEH inhibitor will show a statistically significant increase in the EET/DHET ratio compared to the vehicle control.
Fig 3: Sequential experimental workflow for the validation of novel sEH inhibitors.
References
Hwang, S. H., et al. "Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry, National Institutes of Health (NIH). Available at:[Link]
Rose, T. E., et al. "1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia." PMC. Available at:[Link]
Wang, Y., et al. "TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells." PMC. Available at:[Link]
MDPI. "Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors." Available at: [Link]
Personal protective equipment for handling 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea
Comprehensive Safety and Operational Guide: Handling 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea As a Senior Application Scientist, I recognize that handling novel, pharmacologically active compounds requires...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide: Handling 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea
As a Senior Application Scientist, I recognize that handling novel, pharmacologically active compounds requires more than simply reading a generic safety sheet. It demands a deep understanding of the chemical's mechanistic interaction with biological systems and the laboratory environment. 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea (CAS 19996-76-0) is a specialized research chemical containing a pyrrolidine ring and a substituted urea moiety.
This guide provides a self-validating, step-by-step operational protocol to ensure your safety, maintain regulatory compliance, and preserve the integrity of your research.
Part 1: Physicochemical Hazard Profiling & Causality
To select the correct Personal Protective Equipment (PPE), we must first analyze the compound's molecular structure and how it dictates risk:
Amphiphilic Nature & Membrane Permeability: The compound features a highly lipophilic p-methoxyphenyl group alongside an ionizable pyrrolidine ring (a basic amine). This amphiphilic structure suggests excellent biological membrane permeability. Consequently, dermal exposure is a primary risk factor, as the compound can readily cross the stratum corneum.
The Carrier-Solvent Effect: In drug development, compounds like this are frequently solubilized in Dimethyl Sulfoxide (DMSO) for high-throughput screening. When dissolved, the dermal risk is exponentially magnified. DMSO acts as a powerful carrier solvent, dragging dissolved solutes directly through the skin and into the bloodstream. The National Institute for Occupational Safety and Health (NIOSH) explicitly warns that DMSO's ability to enhance the absorption of other chemicals is a highly significant occupational hazard[1].
Regulatory Grounding: Under OSHA standard 29 CFR 1910.132, laboratory hazard assessments must dictate PPE selection to prevent injury through absorption, inhalation, or physical contact[2]. Furthermore, the American Chemical Society (ACS) emphasizes adopting a proactive hazard evaluation methodology for novel research chemicals where long-term toxicological data may be incomplete[3].
Part 2: Hazard Mitigation & PPE Logic Flow
The following diagram illustrates the logical relationship between the compound's physical state, its exposure routes, and the necessary PPE interventions.
Fig 1: Exposure routes and corresponding PPE mitigation strategy for pyrrolidinyl urea handling.
Part 3: Quantitative PPE Matrix
The required PPE shifts dramatically depending on whether you are handling the raw powder or a solubilized liquid.
PPE Category
Specification for Powder Handling
Specification for Solution Handling (DMSO/DCM)
Causality & Rationale
Hand Protection
Single Nitrile (≥ 0.11 mm thickness)
Double Nitrile or Neoprene over Nitrile
Solvents like DMSO rapidly degrade standard nitrile. Double gloving provides a visual/tactile warning layer if the outer glove breaches.
Eye Protection
Safety Glasses with side shields
Indirect Vent Chemical Splash Goggles
Solutions pose a higher risk of splashing and rapid capillary action in the eye compared to static powders.
Body Protection
Standard Cotton Lab Coat
Fluid-resistant Lab Coat + Apron (if >100mL)
Prevents solvent breakthrough to the skin, mitigating the carrier-solvent absorption risk.
Respiratory & Environmental
Powder Weighing Hood or Class II BSC
Chemical Fume Hood (Face velocity 80-100 fpm)
Powders aerosolize easily due to static charge; solvents generate volatile organic vapors requiring active exhaust.
Part 4: Step-by-Step Operational Workflow
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety check is confirmed.
Protocol: Weighing and Solubilizing 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea
Preparation & Self-Validation:
Action: Inspect the chemical fume hood or Class II Type A2 Biological Safety Cabinet (BSC).
Validation: Check the digital flow monitor. Ensure the face velocity is actively reading between 80–100 feet per minute (fpm).
Action: Don primary PPE: Lab coat, safety goggles, and inner nitrile gloves.
Weighing (Powder Phase):
Action: Place an anti-static weighing boat on the analytical balance inside the ventilated enclosure.
Action: Using a grounded micro-spatula, carefully transfer the powder.
Causality: Pyrrolidine derivatives can carry a static charge. Grounding the spatula and using anti-static boats prevents the powder from repelling and aerosolizing into your breathing zone.
Action: Seal the source bottle immediately after the required mass is obtained.
Solubilization (Liquid Phase):
Action: Don secondary (outer) nitrile gloves.
Action: Transfer the weighing boat to a secondary containment tray within the hood.
Action: Add the required volume of solvent (e.g., DMSO) using a calibrated micropipette. Transfer the mixture to a sealable vial.
Validation: Ensure the vial is hermetically sealed before vortexing or sonicating. Never sonicate open containers, as ultrasonic waves will aerosolize the toxic solution.
Decontamination & Doffing:
Action: Wipe down the balance and hood surface with a 10% bleach solution, followed by 70% ethanol. The bleach oxidizes residual organics, while the ethanol removes the aqueous residue.
Action: Remove outer gloves using the "beak method" (pulling them inside out to trap contaminants) and dispose of them in a solid hazardous waste container.
Part 5: Spill Response & Chemical Disposal
Operational readiness requires a pre-planned response to accidental releases.
Spill Protocol:
Powder Spills: Do not sweep, as this generates inhalable dust. Cover the spill with wet paper towels (using water or a mild surfactant) to weigh down the powder. Carefully scoop the wet mass into a hazardous waste bag using a disposable dustpan.
Solution Spills (DMSO): Apply an inert absorbent, such as vermiculite or universal synthetic spill pads. Do not use combustible materials like sawdust for DMSO spills, as it can create a fire hazard under specific conditions.
Disposal Plan:
Solid Waste: Collect all contaminated consumables (gloves, empty vials, spill pads, weighing boats) in a clearly labeled, sealed chemical waste container.
Liquid Waste: Liquid waste containing 1-(1-Isopropyl-3-pyrrolidinyl)-3-(p-methoxyphenyl)urea and DMSO must be collected in a compatible, non-halogenated organic waste carboy. Label the carboy explicitly with: "Toxic Organics - Pyrrolidinyl Urea / DMSO."
References
Title: 1910.132 - General requirements. | Occupational Safety and Health Administration
Source: Occupational Safety and Health Administration (OSHA)
URL: [Link]
Title: Considerations for Modifications to NIOSH 5521 and OSHA 47 Air Sampling Methods for Diphenylmethane Diisocyanate (MDI)
Source: American Chemistry Council (Citing NIOSH guidelines on DMSO dermal absorption hazards)
URL: [Link]
Title: Identifying and Evaluating Hazards in Research Laboratories
Source: American Chemical Society (ACS)
URL: [Link]